The table below summarizes the two primary proposed mechanisms for this compound's cardioprotective effect.
| Mechanism | Primary Molecular Target | Proposed Pathway | Key Evidence |
|---|---|---|---|
| Iron Chelation [1] [2] | Intracellular Iron | This compound is hydrolyzed to ADR-925 → Chelates iron → Disrupts Fe³⁺-doxorubicin complex → Reduces hydroxyl radical (•OH) formation → Prevents oxidative cardiomyocyte damage [3] [2] | Traditional model; ADR-925 metabolite is a potent iron chelator in vitro [4] |
| Topoisomerase IIβ (Top2b) Degradation [5] [4] | Top2b Enzyme | This compound → Binds Top2b ATPase domain → Induces ubiquitin/proteasome-mediated degradation → Prevents doxorubicin-induced Top2b-mediated DNA double-strand breaks and downstream toxicity (mitochondrial dysfunction, ROS) [5] | Human data (2025): Rapid, sustained Top2b reduction in PBMCs; dose-dependent effect (100-500 mg/m²) [5]. Animal data: this compound, but not ADR-925, shows cardioprotection and depletes Top2b [4] |
The following diagram illustrates the sequence of these two proposed pathways leading to cardioprotection.
This compound acts via iron chelation and Top2b degradation pathways to prevent cardiotoxicity.
Recent clinical and preclinical studies provide quantitative data supporting this compound's dose-dependent Top2b degradation.
| Parameter | Details & Findings |
|---|---|
| Study Design | Phase 1, single-site clinical study (PHOENIX trial, NCT03930680); 25 healthy female volunteers. |
| This compound Dosing | Intravenous infusion: 100, 200, 300, 400, or 500 mg/m². |
| Key Result: Top2b Reduction | Rapid, sustained reduction in Top2b protein in Peripheral Blood Mononuclear Cells (PBMCs), lasting up to 12 hours. |
| Statistical Significance | Significant difference in Top2b levels among the five dose groups (p = 0.0002). Significant difference between 100 mg/m² and 500 mg/m² groups (p = 0.005). |
| Key Result: Top2a Specificity | Topoisomerase 2a (Top2a) expression remained unchanged, indicating selectivity for the Top2b isoform. |
| Compound | Cardioprotective Effect In Vivo | Impact on Top2b in Cardiomyocytes | Iron Chelation Ability |
|---|---|---|---|
| This compound | Yes (protected against mortality, cardiac dysfunction) | Inhibited and depleted Top2b | Yes (via ADR-925 metabolite) |
| ADR-925 | No (no significant impact on mortality or cardiac dysfunction) | No significant impact on Top2b | Yes |
| ICRF-193 (Lead Analog) | Yes (higher efficiency than this compound) | More efficient inhibition and depletion of Top2b | Comparable to this compound |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for two critical experiments.
This protocol is suitable for clinical trials or studies using human blood samples.
This in vivo protocol assesses functional cardioprotection and biochemical markers.
The shift in understanding this compound's mechanism has critical implications for drug development.
The intracellular activation of dexrazoxane is a sequential hydrolysis process that unlocks its iron-chelating ability. The journey from prodrug to active form involves several key intermediates, as illustrated below:
This diagram shows the hydrolysis pathway of this compound, where enzymatic catalysis by Dihydroorotase (DHOase) is a critical, rate-limiting step. The presence of DHOase in the heart tissue is a key reason for the organ-specific protective effect of this compound [1]. Divalent metal ions like Zn²⁺, Mg²⁺, and Ca²⁺, found in physiological concentrations, can significantly promote the hydrolysis of the one-ring open intermediates (B and C) to ADR-925, potentially by a factor of thousands in the case of Fe²⁺ [2].
The efficacy of this compound is rooted in the kinetics of its hydrolysis and the strength of the resulting iron-chelating complex. The following table summarizes key quantitative data on its hydrolysis and metal-binding properties:
Table 1: Hydrolysis Kinetics and Metal Interaction of this compound and its Metabolites
| Parameter | Value / Result | Experimental Context / Significance |
|---|---|---|
| This compound hydrolysis half-life (t₁/₂) | 9.3 hours (to B and C) [3] | pH 7.4, 37°C. Indicates slow initial, non-enzymatic step. |
| Catalytic efficiency of DHOase | Vₘₐₓ for B and C was 11 and 27-fold greater than for natural substrate dihydroorotate [1]. | Demonstrates the enzyme's high capacity to process this compound metabolites. |
| Metal-promoted hydrolysis | Fe²⁺ increased hydrolysis rate of B and C by a factor of up to 6000; physiological Mg²⁺ and Ca²⁺ also promoted hydrolysis [2]. | Suggests a positive feedback loop where hydrolysis is accelerated upon encountering redox-active iron. |
| Iron displacement | Metabolites B, C, and ADR-925 can completely displace Fe³⁺ from its complex with doxorubicin [2]. | Directly demonstrates the mechanism of disrupting the toxic iron-doxorubicin complex. |
| Formation of ternary complexes | Existence of Fe³⁺-(B)-(daunorubicin) complexes identified [2]. | Elucidates a potential intermediate state during the iron displacement process. |
Studying this compound's mechanism relies on specific biochemical and cellular assays. The table below outlines key experimental approaches used in the cited research:
Table 2: Key Experimental Protocols for Studying this compound Hydrolysis and Activity
| Methodology | Key Details | Application in Research |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Used to separate and quantify this compound and its metabolites (B, C, ADR-925) from reaction mixtures or biological samples [1] [3]. | Tracking metabolite formation over time to determine hydrolysis kinetics and enzyme activity (e.g., of DHOase) [1]. |
| Enzyme Kinetics Assays | Incubation of this compound or its intermediates with purified enzymes (e.g., DHOase). Reaction rates (Vₘₐₓ, Kₘ) determined via HPLC [1]. | Quantifying the catalytic efficiency of specific enzymes in the activation pathway and the effects of inhibitors (e.g., furosemide) [1]. |
| Electron Spin Resonance (ESR/EPR) | Used to measure direct free radical scavenging. Spin traps like DMPO and POBN capture superoxide, hydroxyl, and lipid radicals [4]. | Demonstrating that this compound can directly scavenge various free radicals in iron-free systems, indicating antioxidant properties beyond iron chelation [4]. |
| Cell-Based Cytotoxicity Assays | Use of cardiac myocyte cultures (e.g., rat, human AC16 cells). Cell viability measured via LDH release or CCK-8 assay after exposure to doxorubicin with/without this compound或其 metabolites [5] [6]. | Confirming the cardioprotective effect at the cellular level and showing that the metabolites themselves are not cytotoxic but require the presence of doxorubicin to show protection [5]. |
| Mathematical Toxicodynamic (TD) Modeling | In vitro cellular-level model using differential equations to describe drug degradation, cell growth, and DEX-DOX interaction on cardiomyocyte viability [6]. | Integrating experimental data to simulate and predict long-term clinical outcomes, optimizing dosing regimens (e.g., 10:1 DEX:DOX ratio) [6]. |
The intricate mechanism of this compound reveals several important considerations and avenues for future drug development:
Anthracycline antibiotics, including doxorubicin and daunorubicin, remain cornerstone chemotherapeutic agents for treating hematological malignancies and solid tumors. However, their clinical utility is significantly limited by dose-dependent cardiotoxicity that can manifest as acute, early-onset chronic, or late-onset chronic progressive forms, potentially leading to irreversible dilated cardiomyopathy and congestive heart failure [1] [2]. The pathophysiological basis of anthracycline-induced cardiotoxicity (AIC) has evolved beyond the traditional reactive oxygen species (ROS) model to include more complex mechanisms that primarily converge on mitochondrial dysfunction [1].
The heart is particularly vulnerable to anthracycline-induced damage due to its high energy demands and mitochondrial density, coupled with relatively lower antioxidant defenses compared to other organs [3]. Cardiotoxicity typically presents as a decline in left ventricular ejection fraction (LVEF), with the risk increasing substantially at cumulative doxorubicin doses exceeding 400-550 mg/m² [1] [4]. Each anthracycline dose causes incremental damage to cardiomyocytes, which may remain subclinical until a critical threshold is exceeded and ventricular remodeling is triggered [2].
This compound (DEX, ICRF-187) is the only FDA-approved cardioprotectant against anthracycline cardiotoxicity. Initially classified as a prodrug for the iron-chelating metabolite ADR-925, recent evidence suggests that its cardioprotective mechanisms are more complex and involve interactions with topoisomerase IIβ (Top2β) [5]. Despite its proven efficacy, this compound remains underutilized in clinical practice due to historical concerns about potential impacts on antitumor efficacy and secondary malignancies, although recent meta-analyses have not supported these concerns [4].
Anthracyclines undergo a redox cycling process in cardiac cells, where their quinone moieties are reduced to semiquinone radicals by various flavin dehydrogenases, including NADH dehydrogenase (complex I) in mitochondria [3]. Under normoxic conditions, these semiquinone radicals transfer electrons to oxygen, generating superoxide anions that subsequently dismutate to hydrogen peroxide. In the presence of transition metals, particularly iron, highly reactive hydroxyl radicals are formed via the Fenton reaction [3]. This oxidative stress damages mitochondrial components, including:
The heart is especially vulnerable to this oxidative insult due to its high oxidative metabolism, abundant mitochondria, and relatively low antioxidant defenses compared to other organs like the liver [3]. Anthracycline-induced ROS production occurs at clinically relevant concentrations (1 μM doxorubicin) and has been detected directly in perfused heart models using electron spin resonance [3].
Beyond oxidative stress, anthracyclines directly target topoisomerase IIβ (Top2β) in cardiomyocytes. While the anticancer effects primarily involve inhibition of Top2α in proliferating cells, cardiotoxicity is causally linked to Top2β inhibition [1] [5]. Anthracyclines form stable ternary complexes with Top2β and DNA, preventing religation of DNA strands and generating persistent double-strand breaks [1]. This triggers:
Evidence from Top2β knockout mice demonstrates complete resistance to doxorubicin-induced cardiotoxicity, confirming the essential role of this pathway [1]. Interestingly, Top2β is the only type 2 topoisomerase present in cardiac mitochondria, providing a direct connection to mitochondrial dysfunction [1].
Anthracyclines interact with cellular iron metabolism through multiple mechanisms:
The resulting iron-mediated oxidative damage particularly affects mitochondrial membranes and the sarcoplasmic reticulum, disrupting calcium handling and contractile function [3]. Iron overload exacerbates anthracycline cardiotoxicity, while iron chelation provides protection in experimental models.
Anthracyclines activate mitochondria-mediated apoptosis in cardiomyocytes through both intrinsic and extrinsic pathways:
This programmed cell death pathway contributes significantly to the cumulative loss of cardiomyocytes, especially in chronic cardiotoxicity [6]. The limited regenerative capacity of the heart means that this apoptotic loss has long-term functional consequences.
This compound undergoes hydrolysis in cells to form ADR-925, a strong metal-chelating agent with structural similarity to EDTA [3] [5]. This metabolite:
However, several lines of evidence suggest that iron chelation alone cannot fully explain this compound's cardioprotective effects. Some studies show protection without significant reduction in lipid peroxidation markers, and other potent iron chelators fail to provide comparable cardioprotection in chronic models [6] [5].
Recent research demonstrates that this compound directly interacts with Top2β and promotes its proteasomal degradation in cardiomyocytes [7] [5]. This mechanism:
Structure-activity relationship studies provide strong evidence for the essential nature of Top2β interaction, showing that this compound derivatives incapable of binding Top2β lack cardioprotective efficacy despite retaining iron-chelating properties [5]. The following diagram illustrates the core protective mechanisms of this compound against anthracycline cardiotoxicity:
Figure 1: Molecular Mechanisms of this compound Protection Against Anthracycline Cardiotoxicity
This compound provides robust protection against anthracycline-induced apoptosis in cardiomyocytes by:
This anti-apoptotic effect strongly correlates with functional preservation, suggesting it represents a critical mechanism of long-term cardioprotection [6]. The following table summarizes the key molecular pathways involved in this compound's protective effects:
Table 1: Molecular Mechanisms of this compound Cardioprotection
| Mechanism | Molecular Targets | Cellular Effects | Experimental Evidence |
|---|---|---|---|
| Iron Chelation | Free iron, Iron-anthracycline complexes | Reduced hydroxyl radical formation, Decreased lipid peroxidation | Formation of ADR-925 metabolite, Reduced oxidative damage markers [3] [5] |
| Top2β Interaction | Topoisomerase IIβ, Proteasomal pathway | Reduced DNA double-strand breaks, Preserved mitochondrial gene expression | Top2β degradation, Protection in Top2β-specific models [1] [5] |
| Anti-Apoptotic Effects | Caspases 3/7, 8, 9, 12; Mitochondrial permeability transition | Reduced cardiomyocyte apoptosis, Preserved contractile function | Decreased TUNEL-positive cells, Suppressed caspase activation [6] |
| Calcium Homeostasis | Sarcoplasmic reticulum calcium channels | Improved calcium handling, Maintained contractility | Prevention of sarcoplasmic reticulum damage [3] |
Rabbit Model of Chronic Daunorubicin Cardiotoxicity [6] [5]:
Rat Model of Doxorubicin Cardiotoxicity [7]:
Neonatal Ventricular Cardiomyocytes (NVCMs) [5]:
Human Living Myocardial Slices (LMS) [8]:
Molecular and Biochemical Techniques:
Table 2: Quantitative Efficacy of this compound in Preclinical Models
| Parameter | Anthracycline Only | This compound + Anthracycline | Protection Efficacy | Model System |
|---|---|---|---|---|
| Mortality | 45% (5/11 animals) | 0% (0/8 animals) | 100% protection | Rabbit chronic DAU model [6] |
| LV Fractional Shortening | ~40% reduction from baseline | ~10% reduction from baseline | ~75% preservation | Rabbit chronic DAU model [6] |
| Cardiac Troponin T | ~6.5 ng/mL | ~1.5 ng/mL | ~77% reduction | Rabbit chronic DAU model [6] |
| TUNEL-positive Cardiomyocytes | 12.2 ± 2.1 cells/mm² | 2.1 ± 0.8 cells/mm² | ~83% reduction | Rabbit chronic DAU model [6] |
| Caspase 3/7 Activity | ~350% of control | ~130% of control | ~73% normalization | Rabbit chronic DAU model [6] |
| Myocardial MDA | ~180% increase | ~160% increase | NS (Not Significant) | Rabbit chronic DAU model [6] |
| Cardiac Top2B Protein | ~150% of control | ~90% of control | ~85% normalization | Rat DOX model [7] |
Table 3: Clinical Efficacy of this compound in Anthracycline-Treated Patients
| Trial / Study | Population | Cumulative Doxorubicin Dose | This compound Use | Heart Failure Incidence | LVEF Decline ≥10% to <50% |
|---|---|---|---|---|---|
| LMS 04 Trial [4] | Leiomyosarcoma | 360-450 mg/m² | No (prohibited) | 5.4% (8/149) | Not available |
| ANNOUNCE <450 mg/m² [4] | Soft-Tissue Sarcoma | <450 mg/m² | 38.6% | 2% | 16.2% (with DEX) vs 5.9% (without) |
| ANNOUNCE 450-599 mg/m² [4] | Soft-Tissue Sarcoma | 450-599 mg/m² | 88.5% | 3% | 9.9% (with DEX) vs 23.5% (without) |
| ANNOUNCE ≥600 mg/m² [4] | Soft-Tissue Sarcoma | ≥600 mg/m² | 90% | 1.1% | 12.5% (with DEX) vs 44.4% (without) |
| P9754 Pediatric [4] | Osteosarcoma | 450-600 mg/m² | 100% | 0% (0/242) | 2.1% (mean decline) |
Recent research has explored this compound in combination with other potential cardioprotectants. In a rat model comparing this compound with blueberry extract (rich in anthocyanins) [7]:
This suggests potential synergistic approaches for enhancing cardioprotection while possibly reducing this compound doses, though clinical validation is needed.
This compound is approved for:
Clinical benefits extend beyond heart failure prevention to enabling safe administration of higher cumulative doses (exceeding 600-1000 mg/m²) in sarcoma patients who require aggressive anthracycline therapy [4].
Despite extensive evidence, several research gaps remain:
The experimental methodologies and quantitative data summarized in this guide provide a foundation for addressing these questions in future preclinical and clinical studies.
This compound represents a unique cardioprotective agent with multiple mechanisms of action converging on mitochondrial protection. While originally developed as an iron chelator, current evidence strongly supports Top2β interaction as essential for its protective effects against chronic anthracycline cardiotoxicity. The comprehensive experimental data from validated models demonstrates robust protection against functional impairment, structural damage, and apoptotic cell death.
Dexrazoxane (ICRF-187) is a bisdioxopiperazine derivative that functions as a catalytic inhibitor of DNA topoisomerase II (TOP2), with important clinical applications in cardioprotection during anthracycline chemotherapy and treatment of anthracycline extravasation. The drug exhibits a dual mechanism of action that has been extensively studied but continues to be refined. Initially classified as a prodrug that undergoes hydrolysis to form ADR-925, an iron-chelating metabolite, research has revealed that this compound also directly targets TOP2 isoforms through a distinct mechanism from classical TOP2 poisons like doxorubicin [1]. Unlike TOP2 poisons that stabilize the covalent enzyme-DNA complex and generate permanent double-strand breaks, this compound acts as a catalytic inhibitor that interferes with the ATPase activity of TOP2, trapping the enzyme in a closed-clamp form that cannot complete its catalytic cycle [2].
The isoform specificity of this compound has emerged as a critical aspect of its mechanism, particularly in understanding its cardioprotective properties. Research demonstrates that this compound preferentially induces the loss of topoisomerase IIβ (TOP2B) protein levels in cardiomyocytes, with nearly complete reduction of nuclear TOP2B and partial reduction in cytoplasmic TOP2B [3]. This selective effect is significant because anthracycline-induced cardiotoxicity is mediated primarily through TOP2B in post-mitotic cardiomyocytes, while the antineoplastic effects of anthracyclines target TOP2A in rapidly dividing cancer cells [3] [2]. The table below summarizes this compound's primary mechanisms of action:
Table 1: Dual Mechanisms of this compound Action
| Mechanism | Molecular Target | Biological Consequence | Clinical Application |
|---|---|---|---|
| TOP2 Catalytic Inhibition | Topoisomerase IIα and IIβ ATPase domain | Prevention of TOP2-mediated DNA double-strand breaks; Reduction of TOP2β protein levels | Cardioprotection against anthracycline-induced cardiotoxicity |
| Iron Chelation (via metabolite ADR-925) | Intracellular iron ions | Reduction of iron-dependent hydroxyl radical formation; Attenuation of oxidative stress | Prevention of anthracycline-induced cardiomyopathy |
The structure-activity relationship of bisdioxopiperazines has been quantitatively characterized through comparative studies of analogs. Research demonstrates a strong correlation between the growth inhibitory effects of bisdioxopiperazine analogs in Chinese hamster ovary (CHO) cells and their ability to inhibit the catalytic activity of mammalian DNA topoisomerase II (correlation coefficient r = 0.86, P = 0.0003) [4]. This finding strongly supports that DNA topoisomerase II serves as the functional cellular target for this drug class. The stereoisomers (+)-ICRF-187 (this compound) and (-)-ICRF-186 exhibited equivalent cytotoxicity and TOP2 inhibitory activity, indicating that the bisdioxopiperazine binding site on DNA topoisomerase II possesses sufficient size or flexibility to accommodate either stereochemical form [4].
Interestingly, the fully ring-opened hydrolysis product of this compound, ADR-925 (which possesses strong iron-chelating properties), demonstrated no measurable inhibitory activity toward DNA topoisomerase II or cytotoxicity toward CHO cells at tested concentrations [4]. This finding suggests that the intact bisdioxopiperazine structure is essential for TOP2 inhibition, while the ring-opened form contributes primarily through iron chelation mechanisms. The table below summarizes key quantitative data from enzymatic and cellular studies:
Table 2: Quantitative Characterization of this compound TOP2 Inhibition
| Parameter | Value/Range | Experimental System | Reference |
|---|---|---|---|
| Cytotoxicity Range (bisdioxopiperazines) | 30,000-fold variation | CHO cells | [4] |
| TOP2 Catalytic Inhibition Range | 150-fold variation | Mammalian TOP2 enzymatic assay | [4] |
| Correlation (Cytotoxicity vs. TOP2 Inhibition) | r = 0.86 (P = 0.0003) | QSAR analysis of 12 analogs | [4] |
| Time to Partial Recovery of TOP2β | ~24 hours | Neonatal rat cardiac myocytes | [3] |
| Optimal Cardioprotective Ratio (DEX:DOX) | 10:1 | Human cardiomyocytes (AC16) | [5] [6] |
Mathematical toxicodynamic modeling of this compound's cardioprotective effects has identified optimal dosing ratios for clinical application. Based on in vitro studies using human cardiomyocyte (AC16) cells and subsequent clinical translation, the Q3W (once every three weeks) doxorubicin regimen with a 10:1 this compound:doxorubicin dose ratio over three cycles (nine weeks) was predicted to offer maximal cardioprotection while maintaining anticancer efficacy [5] [6]. This modeling approach incorporated concentration-response data across physiologically relevant ranges (0.5-10 μM DOX; 5-100 μM DEX) over exposure periods up to 72 hours, with cell viability assessed using CCK-8 assays [6].
The kinetics of TOP2β depletion and recovery represent another critical aspect of this compound's pharmacological profile. In neonatal rat cardiac myocytes, this compound treatment resulted in rapid and nearly complete loss of TOP2β protein, with immunofluorescent staining revealing almost complete reduction in nuclear TOP2β and lesser reduction in cytoplasmic pools [3]. Recovery of TOP2β levels occurred slowly after pulse inhibition, with partial recovery observed only after 24 hours [3]. The protective efficacy against doxorubicin-induced myocyte damage was greatest when TOP2β levels were at their lowest, supporting the importance of this mechanism in cardioprotection [3].
Catalytic inhibition assays for TOP2 activity typically utilize purified mammalian topoisomerase II enzyme systems. The standard protocol involves incubating the enzyme with supercoiled DNA substrate (often pBR322 plasmid) in appropriate reaction buffer (typically containing ATP, MgCl₂, and Tris-HCl) with varying concentrations of this compound [4]. The reaction products are separated by agarose gel electrophoresis, and the conversion of supercoiled to relaxed DNA forms is quantified to determine inhibitory potency. For bisdioxopiperazine analogs, this assay demonstrated a 150-fold range in TOP2 inhibitory activity across different structural variants [4].
Cellular viability assessments are commonly performed using standardized colorimetric assays such as Cell Counting Kit-8 (CCK-8) in immortalized human cardiomyocyte lines (e.g., AC16 cells) [5] [6]. The typical protocol involves:
The DNA damage response to this compound exposure can be evaluated through multiple complementary techniques. Neutral comet assays provide quantitative assessment of DNA double-strand breaks by measuring tail moment in individual cells [2]. Immunofluorescence staining for γ-H2AX/53BP1 foci offers specific detection of DNA damage foci, with quantification of foci number per nucleus providing a sensitive measure of DSB formation [2]. Additional DDR markers include Western blot analysis of ATM (ataxia telangiectasia mutated), ATR (ATM and Rad3-related), Chk1 and Chk2 phosphorylation, and p53 accumulation [2].
TOP2A-dependent DNA damage evaluation typically utilizes isogenic cell lines with regulated TOP2A expression. The HTETOP cell line (derived from human fibrosarcoma HT1080 cells) contains deleted endogenous TOP2A alleles and a tetracycline-repressible TOP2A transgene, allowing for TOP2A depletion (>95% reduction) within 24 hours of tetracycline (1 μg·mL⁻¹) addition [2]. This system enables specific assessment of TOP2A-mediated effects by comparing responses in TOP2A-proficient and deficient conditions.
This compound Cellular Mechanism Diagram
Intracellular pharmacokinetics of this compound and its metabolite ADR-925 can be investigated in isolated rat cardiomyocytes or human cardiomyocyte cell lines [1]. The standard protocol involves:
Recent approaches have incorporated mathematical toxicodynamic modeling to bridge in vitro findings with clinical predictions. These models integrate drug degradation kinetics in cell culture media with cellular response functions, enabling simulation of long-term clinical dosing regimens and optimization of drug combinations [5] [6]. The degradation kinetics are typically described by first-order equations:
[\frac{dC_{DEX}}{dt} = -k_{deg,DEX} \cdot C_{DEX}; \quad C_{DEX}(0) = C_{DEX,0}]
where (k_{deg,DEX}) represents the first-order degradation rate constant for this compound and (C_{DEX,0}) is the initial concentration [6].
The cardioprotective efficacy of this compound has been demonstrated in multiple clinical contexts, with ongoing research aiming to expand its appropriate use. For anthracycline extravasation, this compound (marketed as Savene in Europe and Totect in the USA) has shown 98% success rate in clinical trials (avoiding surgical debridement) and 95% effectiveness in clinical practice, allowing immediate continuation of chemotherapy in 71-73% of patients [7]. The safety profile is characterized mainly by rapidly reversible hematological toxicity, with most adverse events being grades 1-2 (nausea, leucopenia, arm pain) and rare grade 3 events (neutropenia, pancytopenia) [7].
Current clinical research includes the HOVON 170 DLBCL-ANTICIPATE trial, a phase III multicenter study investigating this compound for primary prevention of anthracycline-induced cardiac dysfunction in patients with Diffuse Large B-Cell Lymphoma [8]. This parallel-group, open-label trial randomizes patients to receive either six cycles of R-CHOP21 chemotherapy without cardioprotection or with this compound administered in a 10:1 ratio prior to each doxorubicin infusion [8]. The primary endpoint is incidence of AICD within 12 months, defined as absolute decline in LVEF ≥10% to <50%, with co-primary safety endpoint of complete metabolic remission on end-of-treatment PET-CT to ensure no compromise of anticancer efficacy [8].
Despite its primary use as a cardioprotective agent, this compound exhibits direct antitumor activity through its TOP2A inhibitory effects. Research demonstrates that this compound induces TOP2A-dependent cell death, γ-H2AX accumulation (marker of DNA double-strand breaks), and activation of the DNA damage response pathway [2]. The transcription factor ATF3 has been identified as a key mediator in this response, with this compound inducing ATF3 accumulation in a TOP2A- and ATM-dependent manner [2]. ATF3 regulates p53 accumulation and generation of double-strand breaks, serving as a switch between DNA damage and cell death following this compound treatment [2].
Safety considerations for this compound include potential concerns about secondary malignancies and hematological toxicity. However, comprehensive meta-analyses have not consistently supported early concerns about increased secondary malignancy risk or reduced antitumor efficacy [2]. The hematological toxicity profile is generally manageable, with most events being rapidly reversible and of low grade [7]. The ongoing HOVON 170 trial includes careful monitoring of these safety parameters and aims to provide higher-quality evidence regarding the risk-benefit profile of this compound in a contemporary cancer population [8].
This compound Metabolite Activity Diagram
Dexrazoxane (ICRF-187) is a cardioprotective agent used clinically to prevent anthracycline-induced cardiotoxicity, a dose-limiting side effect that significantly impacts cancer treatment outcomes. Originally investigated as an antitumor agent due to its topoisomerase II inhibitory properties, this compound demonstrated insufficient efficacy as a chemotherapeutic but emerged as a promising cardioprotectant. The drug has been successfully used for decades to ameliorate cardiac damage in patients receiving anthracycline-based chemotherapy (e.g., doxorubicin, daunorubicin, epirubicin), particularly in advanced breast cancer, soft tissue sarcomas, and pediatric malignancies [1] [2] [3].
Anthracyclines remain among the most effective anticancer drugs for treating hematologic malignancies and solid tumors, but their clinical usefulness is hampered by the risk of both acute and chronic cardiotoxicity. The most feared manifestation is chronic cardiotoxicity, characterized by irreversible cardiac damage and progressive congestive heart failure [4]. Although the pathogenesis of anthracycline cardiotoxicity is multifactorial, the pivotal role has traditionally been attributed to iron-mediated formation of reactive oxygen species (ROS) and subsequent oxidative damage to cardiomyocytes [4] [2]. This compound represents the only consistently effective pharmacologic intervention to reduce this cardiotoxicity without significantly compromising antitumor efficacy in most clinical settings [3].
The heart is particularly vulnerable to oxidative damage due to its high metabolic rate, abundant mitochondria, and relatively lower expression of antioxidant enzymes compared to other organs [4]. Anthracyclines can undergo redox cycling wherein the quinone moiety accepts an electron from NADPH-dependent reductases to form a semiquinone free radical, which rapidly reacts with molecular oxygen to generate superoxide anion (O₂⁻) and other ROS [2].
A critical aspect of anthracycline cardiotoxicity involves iron-mediated potentiation of ROS generation. Anthracyclines strongly chelate iron through their quinone-hydroquinone functional groups, forming stable anthracycline-iron complexes [4] [2]. These complexes can catalyze the conversion of less reactive oxygen species (superoxide and hydrogen peroxide) into the highly destructive hydroxyl radical (HO•) via the Fenton reaction and Haber-Weiss cycle [5]:
The hydroxyl radical is exceptionally reactive and causes widespread damage to cellular components including lipid membranes (through peroxidation), proteins, and DNA, ultimately leading to cardiomyocyte apoptosis or necrosis [4] [5]. This iron-dependent oxidative stress represents a fundamental mechanism underlying anthracycline-induced cardiac damage.
More recent evidence indicates that anthracycline cardiotoxicity also involves poisoning of topoisomerase IIβ (Top2b), a DNA regulatory enzyme present in post-mitotic cardiomyocytes [6]. Anthracyclines stabilize the cleavable complex between Top2b and DNA, leading to double-strand breaks, mitochondrial dysfunction, and activation of cell death pathways [6]. Genetic deletion of Top2b in cardiomyocytes has been shown to prevent doxorubicin-induced DNA damage, mitochondrial dysfunction, and ROS production, establishing Top2b as a key mediator of cardiotoxicity [6].
This compound is a bisdioxopiperazine compound and a cyclic derivative of EDTA that readily penetrates cell membranes [7] [8] [2]. The prevailing mechanism describes this compound as a prodrug that undergoes hydrolytic metabolism in cells to form a ring-opened metal-chelating agent, ADR-925 [4] [2]. This active metabolite shares structural similarity with EDTA and exhibits strong affinity for iron, potentially displacing iron from anthracycline-iron complexes or chelating free intracellular iron [4] [7] [2].
By sequestering iron, this compound may inhibit iron-catalyzed hydroxyl radical formation, thereby preventing oxidative damage to cardiac cells [4] [2]. This iron-chelating activity represents the traditional explanation for this compound's cardioprotective effects and has been supported by numerous preclinical studies demonstrating reduced lipid peroxidation and oxidative stress markers in this compound-treated models [4] [2].
Emerging research has revealed an alternative or complementary mechanism involving topoisomerase IIβ degradation [6]. This compound directly binds to the ATPase domain of both Top2 isoforms (Top2α and Top2β) and induces a ubiquitin/proteasome-mediated degradation of Top2β, particularly in cardiomyocytes [6]. This effect is dose-dependent and occurs rapidly following this compound administration in human volunteers, with sustained reduction of Top2β protein levels lasting up to 12 hours [6].
Table 1: Comparative Analysis of this compound's Cardioprotective Mechanisms
| Mechanistic Aspect | Iron Chelation Hypothesis | Topoisomerase IIβ Degradation |
|---|---|---|
| Primary molecular target | Intracellular iron pools | Topoisomerase IIβ enzyme |
| Active species | ADR-925 (metabolite) | This compound (parent compound) |
| Key biochemical effect | Inhibition of iron-catalyzed hydroxyl radical formation | Prevention of DNA double-strand breaks |
| Downstream consequences | Reduced oxidative stress and lipid peroxidation | Attenuated mitochondrial dysfunction and apoptosis |
| Experimental evidence | Reduced ROS in isolated heart models [2] | Top2b degradation in PBMCs from human volunteers [6] |
| Temporal considerations | Requires metabolic activation | Rapid onset (within hours of administration) |
The Top2β mechanism explains several observations that were puzzling under the iron chelation hypothesis alone. For instance, ADR-925 (the iron-chelating metabolite) failed to protect against doxorubicin-induced cardiotoxicity in neonatal ventricular cardiomyocytes and rabbit hearts, whereas this compound itself was effective [6]. Additionally, the timing of this compound administration appears critical for optimal cardioprotection through Top2β degradation, with pre-treatment (8 hours before doxorubicin) showing superior efficacy in experimental models [6].
The following diagram illustrates the two primary cardioprotective mechanisms of this compound:
This compound's dual cardioprotective mechanisms against anthracycline cardiotoxicity
Various experimental systems have been employed to investigate this compound's cardioprotective mechanisms, each offering distinct advantages and limitations:
Isolated perfused heart models (e.g., dog, rat): These systems allow direct assessment of anthracycline effects on cardiac function parameters including coronary perfusion pressure, left ventricular force development, and electrocardiographic characteristics. This compound pretreatment consistently ameliorated daunorubicin-induced increases in coronary vascular resistance in isolated dog hearts [2].
In vivo animal models (mouse, rat, rabbit, hamster, dog): Chronic administration studies in these species demonstrated that this compound co-treatment significantly reduced histopathological signs of anthracycline cardiotoxicity, including myofibrillar loss, vacuolization, and necrosis [2]. The dose-response relationship and timing of administration relative to anthracycline treatment have been extensively characterized in these models.
Cellular models (isolated cardiomyocytes, H9C2 cells): These systems enable detailed mechanistic studies at the molecular level. For instance, experiments in H9C2 cardiomyocytes showed that this compound prevents doxorubicin-induced DNA double-strand breaks through inhibition of Top2b [6].
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 100% (IV administration) | Complete systemic availability [8] |
| Volume of distribution | 9-22.6 L/m² | Moderate tissue distribution [8] |
| Protein binding | < 2% | Minimal binding to plasma proteins [8] |
| Metabolism | Hepatic and renal hydrolysis | Converted to active metabolite ADR-925 by dihydropyrimidine amidohydrolase [8] |
| Primary metabolite | ADR-925 | Ring-opened iron-chelating form [4] [2] |
| Half-life | 2-2.5 hours | Rapid elimination [8] |
| Elimination route | Primarily renal | 42% excreted unchanged in urine [8] |
| Clearance | 6.25-7.88 L/h/m² | Dose-dependent clearance [8] |
This compound undergoes rapid hydrolysis in vivo to form one-ring open intermediates (compounds B and C) and ultimately the two-ring open metal-chelating metabolite ADR-925 [2]. The enzyme dihydropyrimidine amidohydrolase catalyzes these conversions in liver and kidney tissues [8]. In patients infused with this compound (1500 mg/m² over 15 minutes), ADR-925 concentrations reached approximately 29 μM within 15 minutes post-infusion and remained nearly constant for 4 hours before declining [2].
This compound is approved for two primary indications in oncology settings:
Reduction of cardiomyopathy associated with anthracycline administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and would benefit from continued therapy [1] [8] [9].
Treatment of extravasation resulting from intravenous anthracycline chemotherapy [1] [7].
The standard cardioprotective dosage follows a 10:1 ratio (500 mg/m² this compound to 50 mg/m² doxorubicin), administered via intravenous infusion over 15 minutes, with doxorubicin given within 30 minutes after this compound completion [1]. For extravasation, the recommended regimen is 1000 mg/m² IV within 6 hours post-extravasation, followed by additional doses on days 2 and 3 [1].
The safety profile of this compound includes several important considerations:
Myelosuppression: this compound can cause dose-limiting bone marrow suppression (neutropenia, leukopenia, thrombocytopenia), which may be challenging to distinguish from anthracycline effects [1] [10].
Secondary malignancies: Long-term follow-up of pediatric patients treated with this compound revealed a small increased risk of secondary acute myeloid leukemia and myelodysplastic syndrome, particularly in patients receiving this compound with etoposide or other leukemogenic agents [1] [7].
Potential impact on antitumor efficacy: While most clinical trials have not demonstrated significant compromise of anthracycline antitumor efficacy, one phase III trial in metastatic breast cancer reported reduced response rates in this compound-treated patients [6] [1]. This concern has led to restrictions in this compound use to patients who have already received substantial cumulative anthracycline doses (300 mg/m² doxorubicin or equivalent) [1].
Renal and hepatic impairment: Dose adjustments are necessary in patients with moderate to severe renal impairment (creatinine clearance < 40 mL/min), typically reducing the this compound:doxorubicin ratio to 5:1 [1]. In patients with hepatic impairment, anthracycline dose reduction should guide proportional this compound adjustment [1].
Recent large-scale analyses of the FDA Adverse Event Reporting System (FAERS) database have provided additional insights into this compound safety, suggesting that while the drug effectively reduces cardiac adverse events, it may be associated with an increased risk of infection-related complications, particularly in pediatric populations [10].
The mechanism of this compound's cardioprotection continues to be refined, with ongoing research exploring several promising avenues:
Optimization of administration timing: Recent evidence suggests that early administration (8 hours before anthracycline treatment) to allow for Top2β degradation may provide superior cardioprotection compared to simultaneous administration [6]. The ongoing PHOENIX trial (Prevention of Heart Failure Induced by Doxorubicin with Early Administration of this compound) aims to validate this approach in clinical settings [6].
Identification of predictive biomarkers: Research efforts focus on discovering biomarkers that can identify patients at highest risk for anthracycline cardiotoxicity who would derive greatest benefit from this compound prophylaxis [3].
Novel formulations and derivatives: Investigation of this compound analogs with improved therapeutic indices continues, including compounds that may separate iron-chelating from Top2β-degrading activities to potentially enhance selectivity [2].
Expansion to other clinical contexts: Preclinical evidence suggests potential applications of this compound in mitigating toxicity from other agents or conditions involving iron-mediated oxidative damage, though these remain investigational [2].
The table below summarizes the core designs of recent, high-quality preclinical studies investigating dexrazoxane.
| Animal Model | Induction of Cardiotoxicity | This compound Intervention | Key Endpoints Assessed | Citation |
|---|
| Wistar Rats (6-8 weeks old) | Single IP injection of Doxorubicin (DOX, 18 mg/kg) on day 11 [1] | - DEX + DOX: 180 mg/kg IP, 30 min before DOX.
Here is a deeper dive into the standard methodologies used in these studies for assessing cardiotoxicity and the protective effects of this compound.
This compound is recognized as the only FDA-approved cardioprotectant against anthracycline-induced cardiotoxicity. Its mechanism is multifaceted, as illustrated in the following pathway diagram.
This compound protects cardiomyocytes via iron chelation and Topoisomerase IIβ inhibition. [1] [2] [3]
The diagram above shows the two primary pathways. It is important to note that while this compound's protection is robust, its effect on measurable oxidative stress markers like lipid peroxidation (MDA) can be inconsistent, suggesting that its anti-apoptotic effects may be paramount [3].
For many years, the cardioprotective action of dexrazoxane (DEX) was primarily attributed to its iron-chelating activity [1] [2]. However, recent research has revealed that its inhibition of the enzyme Topoisomerase 2β (Top2β) is likely the dominant mechanism, which also explains its site-specific protection for the heart without interfering with anthracycline's anti-tumor efficacy [3] [4].
The table below compares these two primary mechanisms.
| Mechanism | Key Process | Molecular Outcome | Supporting Evidence |
|---|---|---|---|
| Iron Chelation | DEX is hydrolyzed to ADR-925, which chelates free intracellular iron and displaces iron from anthracycline-iron complexes [5] [2]. | Prevents the formation of reactive oxygen species (ROS) and subsequent oxidative stress that triggers cardiomyocyte apoptosis and necrosis [1] [6]. | The original and well-established hypothesis; however, some studies show cardioprotection without a significant decrease in lipid peroxidation, suggesting other pathways are involved [5]. |
| Topoisomerase 2β (Top2β) Inhibition | DEX binds to and induces the ubiquitin/proteasome-mediated degradation of Top2β, an enzyme highly expressed in mature cardiomyocytes [3] [4]. | Prevents anthracyclines from forming stable, toxic complexes with Top2β and DNA, thereby avoiding double-strand breaks, aberrant DNA damage response, and mitochondrial dysfunction [3] [4]. | A more recent and compelling mechanism. Specific knockout of the Top2b gene in mouse hearts protects against doxorubicin-induced cardiotoxicity. DEX pre-treatment in humans leads to a rapid and sustained reduction of Top2b in blood cells [4]. |
These pathways converge to suppress the complex apoptotic signaling triggered by anthracyclines. DEX has been shown to effectively inhibit the activities of key caspases (3/7, 8, 9, and 12) and reduce TUNEL-positive cardiomyocytes, indicating a powerful rescue from programmed cell death [5].
The following methodology is adapted from a pivotal study that demonstrated DEX's protection against apoptotic cell death in vivo [5].
Current research is focused on translating the Top2β mechanism into optimized clinical protocols.
The following diagram synthesizes the core molecular pathways and experimental workflow based on the gathered data.
Molecular pathways of this compound cardioprotection and associated experimental assays.
Dexrazoxane is a cytoprotective agent approved to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and will continue this therapy [1] [2]. Its primary function is to protect against anthracycline-induced cardiotoxicity without interfering with the chemotherapeutic agent's antitumor efficacy, when used as directed [3] [4].
This compound is a bisdioxopiperazine compound that readily diffuses into cells. Its mechanism of cardioprotection is twofold:
The following diagram illustrates this protective pathway.
The following tables summarize the core dosing guidelines and preparation protocols for this compound.
Table 1: Standard Dosing and Administration Protocol
| Parameter | Specification |
|---|---|
| Indication | Reduce cardiomyopathy in women with metastatic breast cancer after cumulative doxorubicin dose of 300 mg/m² [1] [2]. |
| Standard Dosing Ratio | 10:1 (this compound : doxorubicin) [1] [3]. Example: 500 mg/m² this compound to 50 mg/m² doxorubicin [1]. |
| Administration Sequence | 1. Administer this compound by IV infusion. 2. Administer doxorubicin within 30 minutes after the end of this compound infusion [1] [2]. | | Infusion Method | Intravenous infusion over 15 minutes. Do not administer via intravenous push [1] [3]. |
Table 2: Dose Modifications and Solution Stability
| Scenario | Protocol |
|---|
| Renal Impairment (CrCl < 40 mL/min) | Reduce this compound dose by 50% (ratio changes to 5:1). Example: 250 mg/m² this compound to 50 mg/m² doxorubicin [1] [3] [2]. | | Hepatic Impairment | Reduce this compound dose proportionally to the reduced doxorubicin dose, maintaining the 10:1 ratio [1] [2]. | | Reconstitution | Reconstitute 250 mg vial with 25 mL or 500 mg vial with 50 mL of Sterile Water for Injection or 0.167 M Sodium Lactate to achieve 10 mg/mL [1] [2]. | | Dilution & Stability | Further dilute in Lactated Ringer's, 0.9% Sodium Chloride, or 5% Dextrose to 1.3-5.0 mg/mL. Stable for 1-6 hours depending on diluent and storage conditions (room temperature or refrigerated) [1] [2] [5]. |
The established 10:1 dosing ratio is supported by clinical trials demonstrating its efficacy in reducing cardiotoxicity.
Table 3: Summary of Key Clinical Trial Evidence
| Study Design & Population | Intervention | Key Efficacy Findings | Impact on Oncologic Efficacy |
|---|
| Multicenter RCT (J Clin Oncol, 1996) n=162 women with advanced breast cancer on epirubicin-based chemotherapy [4] | this compound (10:1 ratio) vs. no cardioprotection. | Significantly lower cardiotoxicity: 7.3% with this compound vs. 23.1% in control (p=0.006) [4]. | No significant difference in objective response, progression-free survival, or overall survival [4]. | | Meta-Analysis (Macedo et al.) n=2,177 patients with breast cancer from 9 trials [6] | this compound for prevention of anthracycline ± trastuzumab cardiotoxicity. | Reduced risk of clinical heart failure (RR: 0.19) and cardiac events (RR: 0.36) [6]. | No significant impact on rate of oncological response, overall survival, or progression-free survival [6]. |
Emerging evidence supports the off-label use of this compound in patients with preexisting cardiomyopathy, a group typically excluded from initial therapy. The following workflow outlines a consensus-based clinical protocol for this population [7].
Case Series Outcomes: A consecutive case series compared outcomes in patients with preexisting systolic dysfunction (mean baseline LVEF ~39%) who received anthracyclines with or without upfront this compound [7].
The 10:1 dosing ratio of this compound to doxorubicin is a well-established and effective protocol for reducing anthracycline-induced cardiotoxicity in indicated adult patient populations. Evidence confirms its cardioprotective effect without a significant negative impact on tumor response. Research continues to explore its potential off-label benefit in high-risk patients, such as those with preexisting cardiac impairment, allowing them to safely receive vital anthracycline-based chemotherapy.
Anthracycline-induced cardiotoxicity represents one of the most significant dose-limiting toxicities in pediatric oncology, affecting long-term survivorship and quality of life. Anthracyclines, including doxorubicin, daunorubicin, and epirubicin, are essential components in approximately 50% of childhood cancer treatment protocols, demonstrating efficacy against hematologic malignancies, sarcomas, and solid tumors. However, the cumulative cardiotoxic effects of these agents can manifest as acute, chronic, or late-onset cardiomyopathy, with studies indicating that at least 10% of patients receiving high-dose anthracycline therapy will develop heart failure by age 40, while 40% may develop arrhythmias [1] [2]. The pathophysiological mechanism primarily involves iron-mediated oxidative stress wherein anthracyclines form complexes with intracellular iron, generating reactive oxygen species that cause lipid peroxidation, mitochondrial damage, and ultimately cardiomyocyte apoptosis [1] [3].
Dexrazoxane (Zinecard, Totect) is a cardioprotective agent that functions as a cyclic derivative of ethylenediaminetetraacetic acid (EDTA). Its mechanism of action involves traversing cell membranes and undergoing hydrolysis to form an EDTA-like metabolite (ADR-925) that chelates intracellular iron, thereby disrupting the formation of anthracycline-iron complexes and reducing reactive oxygen species generation [4] [5] [3]. Additionally, this compound acts as a catalytic inhibitor of topoisomerase II, distinct from the topoisomerase II "poison" effect of anthracyclines, without inducing lethal DNA double-strand breaks [3]. This dual mechanism provides selective cardioprotection without significant interference with anthracycline antitumor efficacy [1] [2]. Initially approved for reducing cardiotoxicity in women with breast cancer receiving doxorubicin, this compound has emerged as a valuable strategy for pediatric patients requiring anthracycline-based chemotherapy, with evolving guidelines supporting its broader application [4] [2].
The cardioprotective efficacy of this compound in pediatric populations has been established through multiple clinical trials with both short-term and long-term follow-up data. A landmark randomized trial conducted by Wexler et al. in children and young adults with high-risk sarcomas demonstrated that this compound administered prior to doxorubicin significantly reduced subclinical cardiotoxicity (22% versus 67% in controls; p < 0.01) as measured by resting left ventricular ejection fraction (LVEF) [1]. Recent long-term follow-up studies have provided compelling evidence for sustained cardioprotection decades after initial treatment. The NCI-funded HEART study, evaluating childhood cancer survivors nearly 20 years post-diagnosis, found that those who received this compound prior to doxorubicin had significantly better cardiac function, including improved left ventricular fractional shortening and ejection fraction, compared to those who did not receive the cardioprotectant [2].
The Children's Oncology Group ALTE11C2 study, with data presented at ASCO 2025, further reinforced these findings in a larger cohort of 895 patients. This research demonstrated that this compound provided significant preservation of cardiac function and structure across multiple follow-up periods (2-5 years, 5-10 years, and >10 years post-treatment), with the protective effect being most pronounced in patients receiving higher cumulative doses of doxorubicin (>250 mg/m²) [6]. Importantly, these studies have consistently shown that this compound does not compromise antitumor efficacy or overall survival in pediatric patients, addressing a primary concern among oncologists [1] [2]. Additionally, the incidence of secondary malignancies—another theoretical concern—has not been significantly increased in long-term follow-up studies, supporting the favorable risk-benefit profile of this compound in pediatric oncology [2].
Table 1: Summary of this compound Efficacy Across Pediatric Clinical Trials
| Study/ Trial | Patient Population | Cumulative Doxorubicin Dose | Cardiac Outcomes with this compound | Cardiac Outcomes without this compound | Follow-up Period |
|---|---|---|---|---|---|
| Wexler et al. [1] | Children with high-risk sarcomas (n=38) | Not specified | 22% developed subclinical cardiotoxicity | 67% developed subclinical cardiotoxicity (p<0.01) | During treatment |
| HEART Study [2] | Childhood cancer survivors (n=195) | Varied | Significantly better heart-pumping strength, normal cardiac stress markers | Reduced heart function, abnormal cardiac stress markers | ~18 years post-diagnosis |
| ALTE11C2/COG [6] | Children/adolescents with cancer (n=895) | Median 360 mg/m² | Better LV fractional shortening (z-score +0.4), preserved LV ejection fraction (+1.8%) | Progressive decline in cardiac function | 2-5 years, 5-10 years, >10 years |
| Bu'Lock et al. [1] | Children with relapsed cancers (n=5) | Mean 925 mg/m² | No cardiac dysfunction | 2/5 developed CHF, 1/5 decreased shortening fraction | 1 month post-treatment |
Table 2: Differential Protective Effects Based on Anthracycline Exposure
| Doxorubicin Dose | This compound Effect on LV Fractional Shortening | This compound Effect on LV Ejection Fraction | Clinical Significance |
|---|---|---|---|
| >250 mg/m² [2] | Maximum protective benefit | Maximum protective benefit | Highest risk reduction for heart failure |
| <250 mg/m² [2] | Moderate protective benefit | Moderate protective benefit | Substantial risk reduction still observed |
| All dose levels [6] | Significant protection maintained >10 years (z-score +0.4) | Significant protection maintained >10 years (+1.8%) | Long-term cardioprotection confirmed across dosing levels |
Standard dosing protocol for this compound in pediatric patients follows a 10:1 ratio of this compound to doxorubicin (10 mg this compound per 1 mg doxorubicin) [4] [5]. The medication is administered as a 15-minute intravenous infusion approximately 30 minutes prior to each anthracycline dose [4] [7]. This timing is critical to ensure adequate tissue concentrations when the anthracycline is administered. For preparation, this compound powder should be reconstituted with sterile water for injection or lactated Ringer's solution according to manufacturer specifications, then further diluted in lactated Ringer's solution and administered via a large-bore intravenous line to minimize the risk of infusion site reactions [4] [7].
Dose adjustments are necessary in patients with renal impairment. For pediatric patients with moderate to severe renal dysfunction (creatinine clearance <40 mL/min), the this compound dose should be reduced by 50%, maintaining a 5:1 ratio to doxorubicin (5 mg this compound per 1 mg doxorubicin) [4] [7]. In cases of hepatic impairment, the focus should be on anthracycline dose reduction according to established guidelines (e.g., for hyperbilirubinemia), with this compound dosing adjusted proportionally to maintain the appropriate ratio [4]. For extravasation management, a different dosing regimen is employed: 1000 mg/m² administered within 6 hours of extravasation, followed by 1000 mg/m² on day 2 and 500 mg/m² on day 3 [4] [5]. This protocol has demonstrated efficacy in preventing tissue injury from anthracycline extravasation.
Baseline cardiac assessment should include a comprehensive evaluation including history, physical examination, echocardiogram with measurement of left ventricular ejection fraction (LVEF) and fractional shortening, and serum cardiac biomarkers (troponin, B-type natriuretic peptide) [1] [8]. During treatment, serial cardiac monitoring should occur before alternate cycles of anthracycline therapy, immediately following completion of anthracycline treatment, and at 6 months post-chemotherapy [8]. The monitoring frequency should be individualized based on patient-specific risk factors, including cumulative anthracycline dose, mediastinal radiation, and pre-existing cardiac conditions.
Hematological monitoring is essential given this compound's potential for myelosuppression. Complete blood counts with differential should be obtained prior to each treatment cycle and as clinically indicated [4] [7]. Additional laboratory assessments should include comprehensive metabolic panels to monitor hepatic and renal function, as well as serum zinc, iron, and magnesium levels, as this compound may increase renal excretion of these minerals [4] [8]. Patients and families should receive education regarding symptoms warranting immediate medical attention, including signs of heart failure (shortness of breath, weight gain, peripheral edema), infection (fever, chills), or bleeding (unusual bruising, petechiae) [7] [9].
Table 3: this compound Dosing and Administration Guidelines
| Clinical Scenario | This compound Dose | Administration Timing | Dose Adjustments | Reconstitution |
|---|---|---|---|---|
| Cardioprotection [4] [5] | 10:1 ratio to doxorubicin (500 mg/m² for 50 mg/m² doxorubicin) | 30 minutes before each anthracycline dose, IV over 15 minutes | Reduce by 50% (5:1 ratio) for CrCl <40 mL/min; adjust proportionally if anthracycline dose reduced for hepatic impairment | Reconstitute with sterile water or lactated Ringer's; dilute in lactated Ringer's solution |
| Extravasation [4] [5] | Day 1: 1000 mg/m²; Day 2: 1000 mg/m²; Day 3: 500 mg/m² | Within 6 hours of extravasation; subsequent doses at 24 and 48 hours after first dose | Use with caution in renal impairment; specific guidelines not established | Same as for cardioprotection |
| Preparation | Calculate based on BSA and anthracycline dose | Administer via large vein to minimize phlebitis | Final concentration not specified; administer immediately after preparation |
Table 4: Monitoring Protocol for Pediatric Patients Receiving this compound
| Assessment | Baseline | During Treatment | Post-Treatment | Long-Term Survivorship |
|---|---|---|---|---|
| Cardiac Function [1] [8] | Echocardiogram (LVEF, FS), ECG | Before alternate cycles, after completion | 6 months after completion | Annual cardiac assessment for high-risk patients; potentially reduced frequency with this compound [6] |
| Cardiac Biomarkers [8] | Troponin, BNP | Within 48 hours after each anthracycline dose | 6 months after completion | As clinically indicated based on symptoms |
| Hematological [4] [7] | CBC with differential | Prior to each treatment cycle | As clinically indicated | Routine health maintenance |
| Renal/Hepatic [4] [8] | Comprehensive metabolic panel | Prior to each treatment cycle | As clinically indicated | Routine health maintenance |
| Mineral Levels [4] [8] | Zinc, iron, magnesium | Periodically during treatment | If deficiency suspected | Routine health maintenance |
This compound exhibits a manageable safety profile with most adverse effects being predictable and dose-related. The most significant concern is myelosuppression, particularly neutropenia, which can be challenging to distinguish from anthracycline effects [4] [7]. In clinical studies, severe neutropenia (absolute neutrophil count <500/μL) occurred in approximately 60% of this compound-treated pediatric patients, with neutropenic fever requiring antibiotics in some cases [8]. Management requires vigilant monitoring, supportive care including growth factors when appropriate, and infection prophylaxis. Other common adverse effects include nausea/vomiting, fatigue, hair loss, mucositis, and elevated liver transaminases [4] [9]. Injection site reactions such as pain and superficial phlebitis can be minimized by administering this compound through a large-bore vein in a well-hydrated patient [4].
Two serious potential risks associated with this compound require special consideration. First, the theoretical concern about secondary malignancies has been largely alleviated by long-term follow-up studies showing no significant increase in incidence with this compound use [2]. Second, reproductive toxicity considerations include embryo-fetal toxicity (FDA Pregnancy Category D) and potential male infertility based on animal studies [4] [7]. Appropriate counseling and contraception requirements are essential for adolescent patients. Drug interactions of clinical significance include contraindication with topical dimethyl sulfoxide (DMSO), which should be avoided in patients receiving this compound [7]. No other significant drug interactions have been identified, though additive myelosuppression with other chemotherapeutic agents should be anticipated.
Pediatric-specific considerations for this compound have evolved substantially based on recent evidence. While initial guidelines were conservative, current data support a more favorable risk-benefit profile in children, leading to updated recommendations from international organizations [2] [6]. The long-term cardioprotective benefits in pediatric patients are now well-established, with preservation of cardiac function extending into adulthood [2] [6]. For patients with preexisting cardiomyopathy, case series have demonstrated that this compound administration permitted successful delivery of anthracycline chemotherapy without cardiac decompensation, suggesting a potential role in this high-risk population [8].
In renal impairment, dose reduction is necessary as previously described, while hepatic impairment requires anthracycline dose adjustment with proportional this compound modification [4]. For pediatric patients of reproductive age, effective contraception is mandatory during treatment and for specified periods thereafter (6 months for females, 3 months for males) based on teratogenicity concerns [7] [9]. The potential for infertility in males, based on animal models showing testicular atrophy, should be discussed during informed consent, though human data are limited [4] [7]. As with all chemotherapeutic agents in pediatric populations, multidisciplinary management involving oncology, cardiology, pharmacy, and nursing is essential for optimal patient outcomes.
Candidate identification for this compound therapy should follow a structured approach based on established risk factors for anthracycline-induced cardiotoxicity. Current evidence supports this compound administration for pediatric patients requiring cumulative doxorubicin doses exceeding 250-300 mg/m², with particular benefit anticipated at doses >250 mg/m² [2] [6]. Additional high-risk criteria warranting consideration include patients receiving mediastinal radiation, those with preexisting cardiac conditions, and survivors of childhood cancer requiring re-treatment with anthracyclines [1] [8]. The following treatment algorithm outlines the clinical decision pathway for this compound implementation in pediatric oncology:
Successful integration of this compound into pediatric oncology practice requires a systematic institutional approach. Development of standardized protocols approved through pharmacy and therapeutics committees ensures consistency in prescribing, preparation, and administration [4] [7]. Electronic health record integration with order sets, dosing calculators, and monitoring reminders can reduce medication errors and improve adherence to guidelines. Multidisciplinary collaboration between pediatric oncologists, cardiologists, specialized oncology nurses, and clinical pharmacists is essential for comprehensive patient management [4]. This team-based approach facilitates appropriate patient selection, monitoring, and management of potential adverse events.
Educational initiatives should target all stakeholders, including healthcare providers, patients, and families. Clinical staff require education on reconstitution, administration timing, and monitoring requirements [4] [7]. Patient and family education should focus on recognizing potential cardiac symptoms, understanding the rationale for this compound therapy, and adherence to monitoring schedules [7] [9]. Quality metrics for evaluating program effectiveness might include tracking this compound utilization in eligible patients, monitoring adherence to cardiac surveillance protocols, and assessing long-term cardiac outcomes through established survivorship clinics [2] [6]. As evidence continues to evolve, institutions should establish processes for periodic protocol review and updating to incorporate emerging research findings and guideline recommendations.
This compound represents a valuable cardioprotective strategy in pediatric oncology, with robust evidence supporting its efficacy in reducing both short-term and long-term anthracycline-induced cardiotoxicity without compromising antitumor efficacy. The 10:1 dosing ratio administered as a 15-minute infusion 30 minutes prior to each anthracycline dose has demonstrated significant cardioprotection, particularly in patients receiving cumulative doxorubicin doses exceeding 250 mg/m². Long-term follow-up data extending beyond 15 years confirm sustained benefits in cardiac function and structure, addressing previous concerns about the durability of protection.
Future research directions should focus on refining patient selection criteria through biomarker development and genetic risk stratification. Investigation of alternative administration schedules and exploration of neuroprotective effects in other contexts (such as Parkinson's disease) represent promising areas of research [4]. Additionally, ongoing surveillance for long-term outcomes including reproductive health and quality of life measures will further elucidate the comprehensive risk-benefit profile of this compound in childhood cancer survivors. As cardio-oncology continues to evolve as a specialty, this compound serves as a paradigm for proactive cardioprotection during potentially cardiotoxic cancer therapy.
Dexrazoxane is a cardioprotective agent approved by the FDA for reducing cardiomyopathy associated with anthracycline administration (particularly doxorubicin) in women with metastatic breast cancer who have received cumulative doxorubicin doses of ≥300 mg/m² and require continued therapy. It is also approved for treating extravasation injuries caused by anthracycline leakage during administration. This compound belongs to the class of bisdioxopiperazine compounds and functions as a potent intracellular iron chelator. Its mechanism of cardioprotection involves conversion to a ring-opened form that chelates free and bound iron, thereby preventing formation of anthracycline-iron complexes and subsequent generation of reactive oxygen species (ROS) responsible for cardiotoxicity [1] [2].
Beyond its cardioprotective applications, emerging research indicates this compound may have direct anti-tumor properties in specific contexts. Recent studies demonstrate that this compound inhibits the growth of esophageal squamous cell carcinoma by targeting SDCBP/MDA-9/syntenin and attenuating EGFR-PI3K-Akt pathway activation [3]. Additionally, this compound has shown potential in ameliorating radiation-induced heart disease (RIHD) in preclinical models by suppressing apoptosis and oxidative stress in cardiomyocytes without altering tumor radiosensitivity [4]. The drug distributes primarily in total body water, is not protein-bound, and is eliminated principally in urine with a half-life of 2.1–2.5 hours [5] [2].
Table 1: this compound Reconstitution Protocols
| Vial Strength | Reconstitution Volume | Resulting Concentration | Dilution Recommendations |
|---|---|---|---|
| 250 mg vial | 25 mL of provided sodium lactate injection | 10 mg/mL | Further dilute with Lactated Ringer's to 1.3-5 mg/mL |
| 500 mg vial | 50 mL of provided sodium lactate injection | 10 mg/mL | Further dilute with Lactated Ringer's to 1.3-3.0 mg/mL |
Reconstitution Protocol:
Table 2: Stability Parameters for this compound Solutions
| Solution State | Storage Temperature | Stability Duration | Additional Notes |
|---|---|---|---|
| Reconstituted solution (10 mg/mL) | Room temperature (15-30°C) | 30 minutes | pH 1.0-3.0 |
| Reconstituted solution (10 mg/mL) | Refrigerated (2-8°C) | Up to 3 hours from reconstitution | Must be refrigerated if not used immediately |
| Diluted solution (1.3-5 mg/mL) | Room temperature (15-30°C) | 1 hour | pH 3.5-5.5 |
| Diluted solution (1.3-5 mg/mL) | Refrigerated (2-8°C) | Up to 4 hours | Must be discarded after stability period |
Critical Storage Notes:
Cardioprotection Dosing:
Extravasation Management:
Table 3: Dose Modifications for Special Populations
| Patient Population | This compound Dose Adjustment | Clinical Considerations |
|---|---|---|
| Moderate to severe renal impairment (CrCl <40 mL/min) | Reduce dose by 50% (5:1 ratio) | 250 mg/m² with 50 mg/m² doxorubicin [1] [5] [2] |
| Hepatic impairment (hyperbilirubinemia) | Proportionate reduction maintaining 10:1 ratio | Follow doxorubicin dose reduction guidelines [1] [2] |
| Pediatric patients | Safety and efficacy not established | Use with caution due to potential increased risk of secondary malignancies [1] [2] |
| Geriatric patients | No specific adjustment | Consider age-related renal/hepatic impairment [6] |
Infusion Method:
Administration Sequence:
In Vivo Model for Anthracycline-Induced Cardiotoxicity:
Key Findings: this compound pretreatment significantly reduced idarubicin-evoked genomic damage, apoptosis, and ROS generation in a dose-dependent manner. It restored expression of DNA damage-response genes (58 genes altered by idarubicin, 16 significantly) as confirmed by RT-qPCR and Western blot [7].
In Vivo Rat Model:
Key Findings: this compound suppressed radiation-induced myocardial apoptosis, significantly reversed changes in serum cardiac troponin I levels, reduced cardiac fibrosis, and improved histopathological characteristics. It reduced ROS accumulation in cardiac tissues but not in tumors, indicating selective protection [4].
ESCC Cell Line Studies:
Key Findings: this compound inhibited ESCC cell proliferation, induced G2 phase arrest and apoptosis, attenuated SDCBP-EGFR binding, impaired EGFR membrane localization, and inactivated EGFR/PI3K/Akt pathway [3].
The following diagram illustrates the primary molecular mechanisms of action of this compound based on current research findings:
Hematological Monitoring:
Cardiac Function Monitoring:
Secondary Malignancy Risk:
This compound requires careful handling as with all chemotherapeutic agents:
This compound represents a valuable cytoprotective agent with well-established protocols for reconstitution and administration in clinical settings. The standard use of sodium lactate diluent for reconstitution followed by further dilution in Lactated Ringer's solution provides optimal stability and compatibility. The 10:1 dosage ratio with doxorubicin, with appropriate adjustments for renal impairment, has demonstrated consistent cardioprotective effects in approved indications.
Emerging research reveals intriguing potential applications beyond current clinical uses, including protection against radiation-induced heart disease and direct anti-tumor effects in specific malignancies like ESCC. These experimental protocols provide valuable frameworks for further investigation into the multifaceted mechanisms of this compound action.
When incorporating this compound into research or clinical practice, strict adherence to reconstitution protocols, stability guidelines, and administration sequences is essential for maintaining drug integrity and achieving desired outcomes. Additionally, appropriate safety monitoring and handling precautions must be implemented to minimize risks while maximizing the therapeutic potential of this unique agent.
This compound is a cardioprotective agent approved to prevent anthracycline-induced cardiotoxicity. Its efficacy is significantly influenced by the timing of its initiation relative to anthracycline dosing [1].
The table below summarizes key quantitative findings from recent studies on the timing of this compound administration.
| Study / Context | Patient Population | Timing Definition | Key Efficacy Findings | Statistical Significance |
|---|
| Retrospective Cohort Study [3] | Adults with sarcoma receiving anthracyclines; cumulative dose >300 mg/m² | Early: Started with first anthracycline dose. Later: Started with second or subsequent doses. | 85% reduction in cardiotoxicity risk with Early this compound vs. no this compound. | HR 0.15; 95% CI, 0.02-0.99 | | Retrospective Cohort Study [3] | Adults with sarcoma receiving anthracyclines; cumulative dose ≤300 mg/m² | Early: Started with first anthracycline dose. | No significant association with reduced cardiotoxicity risk. | Not Significant | | Propensity-Matched Study [4] | Mixed cancer patients (median age ~30s) | DZR administered with DOX (timing varied). | No statistically significant difference in ejection fraction change during treatment window. | p = 0.9174 |
This protocol outlines the method for administering this compound in conjunction with anthracycline chemotherapy, based on clinical guidelines and recent research.
The following diagram illustrates the proposed cellular mechanism by which this compound protects cardiomyocytes from anthracycline-induced damage.
While this compound is effective, its use requires careful monitoring of specific adverse effects.
Despite its established role, several evidence gaps limit broader application, highlighting areas for future investigation [2].
The integration of early this compound administration represents a significant advance in cardio-oncology. Current evidence strongly supports initiating this compound from the first anthracycline dose for patients scheduled to receive high cumulative doses (>300 mg/m² doxorubicin-equivalent) to maximize cardioprotection. Adherence to the detailed protocol for dosage, infusion timing, and patient monitoring is essential to ensure patient safety and the therapeutic integrity of the anthracycline regimen. Future research addressing the identified evidence gaps will further refine and optimize the use of this critical cardioprotectant.
Anthracycline extravasation represents a serious oncologic emergency that occurs when chemotherapeutic agents such as doxorubicin, daunorubicin, epirubicin, or idarubicin leak from a vein into surrounding peripheral tissue during intravenous administration. This complication is estimated to occur in 0.01%-6.5% of antineoplastic administrations, with higher incidence associated with peripheral IVs compared to central venous access devices. The tissue damage potential of anthracyclines is substantial, initially presenting with pain, swelling, and erythema, but potentially progressing to severe blistering, ulceration, tissue necrosis, and permanent functional impairment if not properly managed. The devastating nature of these injuries necessitates prompt recognition and immediate intervention to prevent long-term disability and potential treatment delays that could compromise oncologic outcomes.
The pathophysiology of tissue injury begins when anthracyclines escape the vascular compartment and become sequestered in local tissues due to their DNA-binding properties. Once in the extravascular space, these compounds generate reactive oxygen species through iron-mediated electron transfer, leading to lipid peroxidation, protein denaturation, and ultimately, apoptotic and necrotic cell death. The clinical manifestation progresses through several stages: immediate inflammatory response, latent period (days to weeks), overt tissue damage with vesicle formation, and eventual necrosis that may require surgical intervention in severe cases. The window for effective intervention is limited, with optimal outcomes achieved when specific antidotes are administered within the first few hours following extravasation.
Dexrazoxane provides cytoprotection through a multimodal mechanism of action that targets the fundamental pathways of anthracycline-induced tissue damage. As a prodrug, this compound undergoes enzymatic hydrolysis in tissues via dihydropyrimidine amidohydrolase, converting it to a ring-opened chelating agent structurally similar to EDTA. The primary protective mechanism involves iron chelation, whereby this compound binds intracellular iron, disrupting the formation of anthracycline-iron complexes that catalyze the generation of oxygen free radicals responsible for lipid peroxidation and membrane damage. This iron-chelating activity significantly reduces the oxidative stress cascade that would otherwise lead to extensive tissue necrosis.
An additional mechanism involves topoisomerase II inhibition, which appears to protect cells from anthracycline cytotoxicity. Anthracyclines typically stabilize the cleavable complex between topoisomerase II and DNA, leading to double-stranded DNA breaks and cell death. This compound interferes with this process by binding to topoisomerase II and accelerating its degradation, particularly the beta isoform predominant in cardiomyocytes and other non-dividing cells. This action reduces the formation of the cytotoxic ternary complex without inducing harmful DNA breaks itself, thereby providing tissue protection while maintaining anthracycline's antineoplastic efficacy against rapidly dividing cancer cells. The diagram below illustrates this protective mechanism:
Table 1: Key Characteristics of Anthracycline Extravasation
| Parameter | Details | Clinical Significance |
|---|---|---|
| Incidence Rate | 0.01%-6.5% of administrations [1] [2] | Emphasizes need for vigilance despite relative rarity |
| High-Risk Agents | Doxorubicin, daunorubicin, epirubicin, idarubicin [3] [1] | DNA-binding properties increase necrosis risk |
| Time to Intervention | Within 6 hours (ideal: immediately) [3] [4] | Critical window for this compound efficacy |
| Progression Timeline | Latent period (days-weeks) → tissue damage → possible necrosis [4] | Explains delayed presentation of severe injury |
The this compound extravasation protocol follows a structured sequential process that begins immediately upon suspicion of anthracycline leakage. According to the 2025 ONS/ASCO extravasation guidelines, the first step involves immediate cessation of the anthracycline infusion while leaving the intravenous access in place to allow for aspiration attempts. Healthcare providers should then attempt aspiration of any residual drug from the line or tissue using a syringe with 3-5 mL of blood, after which the tubing can be disconnected. This initial aspiration step may remove a portion of the extravasated drug, potentially limiting the extent of tissue injury. The existing IV access should then be utilized for administration of this compound whenever possible, or if compromised, a new IV should be established in a remote large vein, preferably in the contralateral extremity.
This compound requires specific reconstitution protocols that vary by formulation. Each vial must be mixed with the supplied diluent to achieve a concentration of 10 mg/mL, then further diluted in Lactated Ringer's solution, 0.9% sodium chloride, or 5% dextrose to a final concentration of 1.3 to 5 mg/mL according to manufacturer specifications. The first dose must be initiated within 6 hours of the extravasation event, with clinical evidence suggesting optimal outcomes when administered as soon as possible after recognition. For patients who have applied cold compresses to the extravasation site (recommended for most vesicants), these should be removed at least 15 minutes prior to this compound infusion to prevent potential vasoconstriction that might limit drug delivery to the affected tissues.
The standard this compound dosing regimen for anthracycline extravasation follows a three-day treatment cycle with dosage calculated according to body surface area. On day 1, an initial dose of 1000 mg/m² (maximum 2000 mg) is administered intravenously over 1-2 hours. This is followed by identical dosing on day 2 (1000 mg/m², maximum 2000 mg), and a reduced dose on day 3 (500 mg/m², maximum 1000 mg). The second and third doses should be administered at approximately the same time of day as the first dose (±3 hours) to maintain consistent drug levels. The entire infusion should be administered in a large vein remote from the extravasation site, preferably in the opposite extremity, to ensure optimal drug delivery without compromising the affected area.
Renal function critically influences this compound dosing and requires careful assessment prior to administration. For patients with moderate to severe renal impairment (creatinine clearance <40 mL/min), the this compound dose should be reduced by 50% across all treatment days. This adjustment maintains the therapeutic benefit while preventing potential accumulation and subsequent toxicity. Although specific hepatic dosing guidelines for extravasation are not well-established in the literature, consideration should be given to dose modification in patients with significant hepatic impairment, as this compound undergoes hydrolysis in the liver. The following table summarizes key dosing considerations:
Table 2: this compound Dosing Protocol for Anthracycline Extravasation
| Parameter | Standard Regimen | Renal Impairment (CrCl <40 mL/min) | Administration Details |
|---|---|---|---|
| Day 1 Dose | 1000 mg/m² (max 2000 mg) | 500 mg/m² (max 1000 mg) | Initiate within 6 hours of extravasation |
| Day 2 Dose | 1000 mg/m² (max 2000 mg) | 500 mg/m² (max 1000 mg) | Administer ±3 hours of Day 1 time |
| Day 3 Dose | 500 mg/m² (max 1000 mg) | 250 mg/m² (max 500 mg) | Administer ±3 hours of Day 1 time |
| Infusion Duration | 1-2 hours | 1-2 hours | Large vein, remote from extravasation site |
| Reconstitution | Dilute to 1.3-5 mg/mL in LR/NS/D5W | Same dilution | Use supplied diluent initially |
Local wound care constitutes an essential component of comprehensive extravasation management alongside this compound therapy. Following the initial extravasation event and this compound administration, appropriate thermal therapy should be implemented based on the specific anthracycline involved. For most anthracycline extravasations, cold compresses are recommended immediately after the event to cause vasoconstriction and limit the spread of the vesicant agent. These compresses should be applied for 15-20 minutes at a time, several times daily for 48-72 hours, though they should be removed at least 15 minutes prior to this compound infusion. In contrast, for vinca alkaloids, etoposide, and oxaliplatin extravasations (when co-administered with hyaluronidase), warm compresses are preferred to enhance drug dispersion through vasodilation, though this distinction is less critical with anthracyclines where cold is generally recommended.
The elevation of the affected extremity represents another key intervention to minimize swelling and encourage resorption of the extravasated drug via the lymphatic system. Patients should receive thorough education on proper symptom monitoring, including instructions to watch for increasing pain, redness, swelling, blistering, peeling, or streaking at the extravasation site, and to report any fever higher than 100.4°F immediately. The affected area should be kept clean and dry, with patients advised to avoid tight clothing or constrictive items that might compromise circulation. For extravasations involving central venous access devices, prompt surgical consultation is recommended regardless of this compound administration, as these injuries often involve larger volumes and may require more aggressive intervention to prevent deep tissue damage.
This compound administration requires careful hematologic monitoring due to its predictable myelosuppressive effects. The most common adverse effects include dose-limiting myelotoxicity (neutropenia, leukopenia, granulocytopenia, and thrombocytopenia), which presents a profile similar to anthracycline chemotherapy and can be challenging to distinguish. Patients should undergo baseline complete blood counts with regular monitoring throughout the three-day treatment course and during subsequent follow-up. Additional common side effects include nausea, vomiting, fatigue, and reversible elevations in liver transaminases, though these are generally manageable with supportive care. Clinicians should maintain a high index of suspicion for infectious complications secondary to neutropenia, particularly during the nadir period following administration.
Several special population considerations warrant attention when utilizing this compound. Based on FDA pregnancy category D designation, this compound is contraindicated in pregnancy due to demonstrated embryotoxicity and teratogenicity in animal studies at doses lower than those used clinically. Female patients of childbearing potential should use effective contraception during treatment and for at least 6 months after the final dose, while male patients with female partners should use contraception during treatment and for 3 months afterward. The medication also carries a potential risk of secondary malignancies, with sporadic cases of myelodysplastic syndrome and acute myeloid leukemia reported in clinical trials, particularly in pediatric populations. While this risk must be balanced against the substantial benefit of preventing debilitating tissue necrosis, it should be incorporated into patient education and informed consent processes.
The efficacy of this compound for anthracycline extravasation is supported by substantial clinical evidence culminating in its strong recommendation as the primary antidote in the inaugural 2025 ONS/ASCO extravasation guidelines. These evidence-based guidelines, developed through a systematic review of literature from the past decade, position this compound as the cornerstone of anthracycline extravasation management based on demonstrated benefits in tissue preservation, pain reduction, and avoidance of treatment delays. The guidelines panel concluded that the benefits of this compound outweigh potential harms, which include mild reversible transaminitis, potential hematologic toxicity, and generally mild injection site reactions or superficial phlebitis.
The clinical workflow for managing anthracycline extravasation with this compound can be summarized as follows:
Successful implementation of this compound for extravasation management requires systematic institutional protocols that ensure prompt availability and appropriate administration. Healthcare facilities should establish clear storage locations for this compound in areas where anthracyclines are frequently administered, such as oncology infusion centers and inpatient oncology units, to minimize treatment delays. The 2025 ONS/ASCO guidelines specifically recommend that institutions develop standardized procedures to ensure consistent, prompt management across the interprofessional team, acknowledging that staff understanding and confidence regarding extravasation management vary considerably. These protocols should include detailed algorithms for recognition, immediate intervention, this compound administration, and follow-up care.
Comprehensive documentation represents another critical element of extravasation management that extends beyond medication administration. The medical record should thoroughly capture the extravasation event, including the specific drug, estimated volume, concentration, timing, insertion site characteristics, and patient symptoms. Subsequent documentation should include the aspiration attempt details, this compound administration timeline, patient response, and all educational provided. This meticulous documentation facilitates continuity of care, supports quality improvement initiatives, and provides essential medical-legal protection. Additionally, institutions should implement structured staff education programs that address extravasation recognition, this compound reconstitution and administration, and follow-up care requirements, with particular emphasis on the time-sensitive nature of intervention for optimal patient outcomes.
This compound represents a significant advancement in the management of anthracycline extravasation, providing a targeted therapeutic approach to what was previously a devastating complication of cancer treatment. The structured three-day regimen, initiated within six hours of extravasation, effectively prevents progression to tissue necrosis through its dual mechanism of iron chelation and topoisomerase II inhibition. Clinical implementation requires careful attention to dosing adjustments in renal impairment, coordinated supportive care, and vigilant hematologic monitoring. As research continues to refine optimal utilization protocols, this compound remains established as the cornerstone of anthracycline extravasation management according to current clinical guidelines, demonstrating the importance of evidence-based approaches to oncologic emergencies.
For researchers and clinicians, the decision of when to initiate this compound is central to its application. The following notes detail the current guidelines and supporting evidence.
Primary Initiation Guidelines: The foundational FDA-approved indication is for reducing the incidence and severity of cardiomyopathy in patients receiving doxorubicin. Key guidelines include:
Dosage and Administration: The administration of this compound is tightly coupled with the anthracycline dose.
Efficacy and Impact on Chemotherapy: Clinical evidence confirms this compound's cardioprotective effect.
Safety and Monitoring Profile: The safety profile of this compound is characterized by manageable hematologic effects and careful monitoring.
For a quick comparison, the following table summarizes the two main initiation strategies.
| Strategy | Cumulative Doxorubicin Dose at Initiation | Target Patient Population | Evidence Level |
|---|---|---|---|
| Standard Initiation | After 300 mg/m² [1] [2] | Patients with metastatic breast cancer or other malignancies continuing therapy beyond this threshold. | FDA-approved labeling; traditional standard. |
| Upfront/High-Risk Initiation | With the first dose (0 mg/m²) [3] [4] | Patients with pre-existing cardiomyopathy, heart failure, or those scheduled for high cumulative doses (>450 mg/m²). | Supported by recent case series and trial analyses; ASCO/ESC guidelines (Class IIa for doses >250 mg/m²) [4]. |
For research and validation purposes, the following protocols outline the core methodologies for studying this compound's cardioprotective effects.
This protocol is designed to model and quantify the protective effect of this compound against anthracycline-induced cytotoxicity in cardiomyocytes.
This protocol evaluates the cardioprotective efficacy of this compound in a live animal model receiving chronic anthracycline dosing.
This compound provides cardioprotection through two primary, interconnected mechanisms: iron chelation and topoisomerase IIβ inhibition.
Figure 1: this compound's dual mechanism of action protects cardiomyocytes from anthracycline injury by chelating iron and inhibiting Topoisomerase IIβ, thereby preventing downstream oxidative stress, DNA damage, and cell death pathways.
The pathway illustrates the key mechanistic insights from recent research. This compound's metabolite chelates intracellular iron, disrupting the formation of the anthracycline-iron complex and subsequent generation of reactive oxygen species (ROS) [1] [5]. Concurrently, this compound inhibits and degrades topoisomerase IIβ in cardiomyocytes, preventing the formation of the cytotoxic topoisomerase IIβ-DNA cleavage complex and subsequent DNA double-strand breaks induced by anthracyclines [1] [5]. Furthermore, studies indicate that this compound enhances cardiomyocyte viability by attenuating apoptosis and necroptosis after doxorubicin treatment, potentially through interference with the p38MAPK/NF-κB signaling pathways [1].
Successfully integrating this compound into a treatment or research plan requires attention to several practical and safety aspects.
This compound is a critical tool for enabling the safe and effective use of anthracycline chemotherapy. The evolving guideline towards upfront initiation in high-risk patients and the robust evidence supporting its cardioprotection without compromising antitumor efficacy should encourage its broader and more strategic application in oncology practice and clinical research.
This compound is a cytoprotective agent approved by the U.S. Food and Drug Administration (FDA) and other international regulatory bodies to mitigate the cardiotoxicity associated with anthracycline-based chemotherapy [1] [2]. Its primary clinical utility lies in its ability to allow patients to receive the full therapeutic benefit of anthracyclines while reducing the risk of dose-limiting damage to the heart, a complication that can manifest as acute, chronic, or late-onset cardiomyopathy [2] [3].
Originally developed as an antimitotic and immunosuppressive agent, this compound's cardioprotective properties were later discovered, leading to its approval for specific clinical scenarios [2]. It is marketed under brand names including Zinecard and Totect, each indicated for distinct applications—cardiomyopathy prevention and treatment of extravasation injury, respectively [4] [2] [5].
The cardioprotective mechanism of this compound is multifaceted, primarily functioning through iron chelation and secondary topoisomerase II inhibition.
The following diagram illustrates the primary cardioprotective mechanism of this compound:
This compound is indicated for two primary clinical scenarios in anthracycline-based chemotherapy, with specific dosing protocols for each.
This compound is approved to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and who will continue to receive doxorubicin therapy [1] [2] [5]. It is also used off-label for other cancers and in patients with preexisting cardiac risk factors [3].
Administration Protocol:
This compound is approved for treating tissue damage caused by the extravasation of intravenous anthracycline chemotherapy [1] [7].
Extravasation Management Protocol:
Table 1: this compound Dosing Protocols for Different Clinical Indications
| Parameter | Cardiomyopathy Prevention | Extravasation Treatment |
|---|---|---|
| Indication | Patients receiving ≥300 mg/m² doxorubicin | Confirmed anthracycline extravasation |
| Dosage | 10:1 ratio to doxorubicin (e.g., 500 mg/m²) | Day 1-2: 1000 mg/m²; Day 3: 500 mg/m² |
| Infusion Duration | 15 minutes | 1-2 hours per dose |
| Treatment Schedule | Before each anthracycline dose | 3 consecutive days |
| Critical Timing | Administer within 30 min before doxorubicin | Start within 6 hours of extravasation |
Dosage modifications are necessary for patients with renal or hepatic impairment to ensure safety while maintaining efficacy.
Table 2: Dose Adjustment Guidelines for Special Populations
| Population | Adjustment Recommendation | Monitoring Parameters |
|---|---|---|
| Renal Impairment (CrCl <40 mL/min) | Reduce this compound dose by 50% (5:1 ratio) | Serum creatinine, CrCl calculation |
| Hepatic Impairment | Reduce doxorubicin per prescribing info, maintain 10:1 ratio with this compound | LFTs (AST, ALT, bilirubin), coagulation |
| Elderly Patients | Consider renal function; no specific adjustment but monitor for increased susceptibility | Comprehensive metabolic panel, CBC |
| Pediatric Patients | Safety and efficacy not established; use per institutional protocols | Growth development, cardiac function |
Understanding the adverse effect profile and implementing appropriate monitoring strategies is crucial for the safe administration of this compound.
This compound can cause myelosuppression that may be additive to that caused by chemotherapeutic regimens [1] [8] [5].
Common Hematologic Effects:
Risk Management:
A comprehensive monitoring plan is essential for patients receiving this compound with anthracycline chemotherapy.
This compound represents a valuable therapeutic option for mitigating anthracycline-induced cardiotoxicity, enabling patients to receive optimal anticancer therapy while reducing cardiovascular risk. The agent's dual mechanisms of iron chelation and topoisomerase IIβ inhibition provide targeted cardioprotection without substantially compromising antitumor efficacy in most clinical settings.
Successful implementation requires strict adherence to dosing guidelines, appropriate patient selection, and vigilant monitoring for hematologic and other toxicities. Ongoing research continues to refine its use in special populations, including those with preexisting cardiac compromise, and to better quantify long-term risks versus benefits.
Dexrazoxane (ICRF-187) represents a critical advancement in cardio-oncology as the first and only FDA-approved cardioprotective agent specifically indicated for preventing anthracycline-induced cardiotoxicity in patients with metastatic breast cancer. This bisdioxopiperazine compound has transformed the risk-benefit calculus for anthracycline chemotherapy, enabling patients to receive higher cumulative doses of these potent antineoplastic agents while mitigating their dose-limiting cardiotoxicity. The clinical imperative for this compound arises from the well-established efficacy of anthracyclines (particularly doxorubicin) in treating metastatic breast cancer, balanced against their propensity to cause irreversible cardiomyopathy that can manifest months or years after treatment completion.
The significance of this compound in contemporary oncology practice is underscored by its orphan drug designation in 1991 and subsequent FDA approval in 1995 based on robust clinical trial data demonstrating substantial reductions in cardiac events. Current guidelines from the American Society of Clinical Oncology (ASCO) and the European Society of Cardiology (ESC) recommend consideration of this compound in specific clinical scenarios, particularly when patients would benefit from continued anthracycline therapy beyond cumulative dose thresholds. Despite these recommendations, this compound remains underutilized in clinical practice, partly due to persistent concerns about potential effects on antitumor efficacy and secondary malignancies—concerns that subsequent meta-analyses have largely alleviated.
The molecular mechanisms underlying this compound's cardioprotective effects involve multiple complementary pathways that counter the primary drivers of anthracycline-induced cardiotoxicity. While the exact mechanism continues to be refined, several well-established pathways contribute to its protective efficacy.
This compound functions as a prodrug that undergoes enzymatic hydrolysis in tissues to form ADR-925, a potent chelating agent with structural similarity to EDTA:
Emerging research has elucidated a potentially more significant mechanism involving selective interaction with topoisomerase II isoforms:
Recent investigations have proposed additional mechanisms that may contribute to this compound's cardioprotective effects:
Table 1: Key Molecular Targets of this compound
| Target | Mechanism | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Free Iron | Chelation and displacement from anthracycline complexes | Reduction in ROS generation and lipid peroxidation | In vitro iron binding assays; reduced markers of oxidative stress in animal models [1] |
| Topoisomerase IIβ | Stabilization of cleavage complex leading to proteasomal degradation | Reduced anthracycline-mediated DNA double-strand breaks in cardiomyocytes | Immunoblotting showing Top2β depletion; reduced γ-H2AX foci in cardiomyocytes [3] [2] |
| SDCBP | Interaction with PDZ1 domain | Inhibition of EGFR/PI3K/Akt signaling pathway | Pull-down assays; impaired EGFR membrane localization [4] |
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its cardioprotective effects:
The efficacy of this compound in preventing anthracycline-induced cardiotoxicity has been established through multiple randomized controlled trials and meta-analyses. The evidence demonstrates consistent cardioprotection across various patient populations and anthracycline regimens.
A pivotal phase III randomized trial involving 164 women with advanced/metastatic breast cancer demonstrated the substantial benefit of this compound in patients previously treated with anthracyclines. The trial results revealed that patients receiving this compound experienced significantly fewer cardiac events (13% versus 39%, P < 0.001) and a markedly reduced incidence of congestive heart failure (1% versus 11%, P < 0.05) compared to those receiving anthracycline alone [5]. Critically, the tumor response rate was unaffected by this compound therapy, alleviating initial concerns about potential interference with anthracycline antitumor efficacy [5].
Recent analyses of contemporary trials further support these findings. In sarcoma trials where this compound was administered upfront, heart failure incidence remained rare (0-3%) even at cumulative doxorubicin doses exceeding 600 mg/m², well beyond conventional maximal limits [6]. This contrasts sharply with trials prohibiting this compound use, which reported a 5.4% heart failure incidence at lower cumulative doses of 360-450 mg/m² [6].
Table 2: Summary of Clinical Efficacy Outcomes with this compound
| Endpoint | This compound Group | Control Group | Relative Risk Reduction | Study Reference |
|---|---|---|---|---|
| Any Cardiac Event | 13% | 39% | 67% (P < 0.001) | Multicenter Phase III Trial [5] |
| Congestive Heart Failure | 1% | 11% | 91% (P < 0.05) | Multicenter Phase III Trial [5] |
| Heart Failure at >600 mg/m² Doxorubicin | 1.1% | Historical ~26% | ~96% | Contemporary Trial Analysis [6] |
| Asymptomatic LVEF Decline | 9.9-16.2%* | 5.9-44.4%* | 44-77% | ANNOUNCE Trial Subanalysis [6] |
*Ranges represent values across different cumulative dose cohorts
Beyond these primary efficacy endpoints, this compound enables the safe administration of substantially higher cumulative anthracycline doses. Clinical evidence demonstrates that with this compound cardioprotection, cumulative doxorubicin doses exceeding 1000 mg/m² can be administered without increased cardiotoxicity, thereby maximizing the therapeutic potential of anthracycline-based regimens [6].
Despite its demonstrated efficacy, this compound safety considerations require careful attention in clinical practice and trial design. A comprehensive understanding of its risk profile enables optimal risk-benefit assessment and appropriate patient selection.
This compound exhibits a manageable safety profile with most adverse events reflecting its pharmacokinetic and pharmacodynamic properties:
Table 3: Adverse Event Management and Risk Mitigation
| Adverse Event | Incidence | Risk Factors | Monitoring Parameters | Preventive Strategies |
|---|---|---|---|---|
| Myelosuppression | Comparable to anthracycline alone [5] | Prior bone marrow compromise; combination chemotherapy | CBC with differential; febrile neutropenia surveillance | G-CSF support per ASCO guidelines; infection prophylaxis |
| Secondary Malignancies | Rare; primarily reported in pediatric populations [7] | Cumulative this compound exposure; young age | Long-term follow-up per survivorship guidelines | Limit use to approved indications; adhere to dosing guidelines |
| Infections | Increased risk in real-world data [8] | Pediatric population; immunocompromised state | Signs/symptoms of infection; inflammatory markers | Antimicrobial prophylaxis; patient education on early symptoms |
Purpose: To evaluate the cytoprotective effects of this compound against anthracycline-induced toxicity in cardiomyocytes.
Materials:
Methodology:
Validation notes: Primary cardiomyocytes show greater physiological relevance but lower throughput than H9C2 cells. Ensure serum-free conditions during drug treatment to prevent binding of drugs to serum components.
Purpose: To evaluate this compound-mediated cardioprotection in a chronic anthracycline cardiotoxicity model.
Materials:
Methodology:
Validation notes: Rabbit models more closely replicate human chronic cardiotoxicity progression. Monitor body weight weekly and adjust drug doses accordingly. Terminal procedures should follow institutional animal care guidelines.
Purpose: To investigate this compound's interaction with topoisomerase IIβ and iron chelation properties.
Materials:
Methodology:
This compound occupies a distinct regulatory position with specific indications and usage guidelines that have evolved based on accumulating clinical evidence.
The U.S. Food and Drug Administration approved this compound in 1995 specifically "for reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin hydrochloride dose of 300 mg/m² and would benefit from continued doxorubicin therapy" [1] [9]. This initial approval reflected the evidence base at the time, which primarily included women with metastatic breast cancer requiring high cumulative anthracycline doses.
The European Medicines Agency granted approval with similar indications, though with more pronounced caution regarding pediatric use. In 2011, the EMA contraindicated this compound in children under 18 due to concerns about secondary malignancies and potential negative pharmacodynamic interactions, but subsequently revised this position in 2017 to allow use in pediatric patients expected to receive cumulative doxorubicin doses ≥300 mg/m² [8].
Current professional guidelines provide specific recommendations for this compound use:
The following diagram illustrates the clinical decision pathway for this compound administration in patients with metastatic breast cancer:
This compound remains an essential tool in the armamentarium against anthracycline-induced cardiotoxicity, with a well-established efficacy and safety profile supported by decades of clinical use and research. The agent enables the delivery of higher cumulative anthracycline doses, potentially improving oncological outcomes in responsive malignancies like metastatic breast cancer. While its molecular mechanisms continue to be refined, the dual pathways of iron chelation and topoisomerase IIβ inhibition provide complementary cardioprotective effects that address both acute and chronic manifestations of anthracycline toxicity.
Future research directions should address several evidence gaps identified in recent analyses. These include establishing the safety profile in patients with pre-existing cardiac dysfunction, evaluating potential interactions with novel targeted anticancer agents, and conducting direct comparisons with liposomal anthracycline formulations as alternative cardioprotective strategies. Additionally, ongoing investigation into the potential direct antitumor effects of this compound through SDCBP inhibition may expand its therapeutic applications beyond cardioprotection [4] [7].
The experimental protocols outlined in this document provide standardized methodologies for evaluating both the efficacy and mechanisms of this compound in preclinical models, facilitating more consistent and reproducible research. As cardio-oncology continues to evolve as a specialty, this compound serves as a paradigm for targeted cardioprotection that maximizes anticancer efficacy while minimizing collateral toxicity to the heart.
Anthracyclines, such as doxorubicin, are cornerstone chemotherapeutic agents for treating pediatric acute lymphoblastic leukemia (ALL). However, their use is significantly limited by dose-dependent cardiotoxicity, which can lead to late-onset cardiomyopathy and heart failure in survivors [1] [2]. The mechanism of toxicity is partly attributed to the formation of reactive oxygen species (ROS) via iron-anthracycline complexes, leading to cardiomyocyte damage [2] [3].
Dexrazoxane is the only FDA-approved agent for preventing anthracycline-induced cardiotoxicity. It acts as an iron chelator, reducing the formation of these toxic complexes and subsequent oxidative stress [4] [3]. This protocol outlines the use of this compound as a cardioprotectant in pediatric ALL patients based on evidence from randomized clinical trials.
The following diagram illustrates the proposed cardioprotective mechanism of this compound against doxorubicin-induced toxicity.
Diagram Title: this compound Cardioprotection Mechanism
As visualized, this compound provides cardioprotection through two primary, interrelated mechanisms [2] [4] [3]:
This section details the practical clinical application of this compound derived from successful pediatric trials [1] [5] [3].
Table 1: this compound Administration Guidelines
| Aspect | Protocol Detail |
|---|---|
| Indication | Prevention of anthracycline-induced cardiotoxicity in pediatric patients (0-18 years) with high-risk ALL. |
| Dosing Ratio | 10:1 ratio of this compound to doxorubicin (e.g., 300 mg/m² this compound to 30 mg/m² doxorubicin) [1] [3]. |
| Administration | - Route: Intravenous infusion.
Long-term follow-up data from multiple pediatric trials consistently demonstrate the cardioprotective benefit of this compound.
Table 2: Efficacy Outcomes from Clinical Studies
| Study / Patient Group | Follow-up Time | Key Efficacy Findings |
|---|---|---|
| DFCI ALL Consortium (High-risk ALL) [1] | 5 years post-doxorubicin | Mean LV fractional shortening and end-systolic dimension Z-scores were significantly worse than normal in the doxorubicin-only group, but not in the this compound group. Protective effect on wall thickness was significant. |
| Children's Oncology Group POG 9404 (T-ALL & L-NHL) [5] | 3 to 6.4 years post-diagnosis | Mean LV fractional shortening Z-scores were significantly lower (worse) in the doxorubicin-alone group (-2.03) vs. the this compound group (-0.24). |
| NCI-Funded HEART Study (Childhood cancer survivors) [6] | ~18 years post-diagnosis | Survivors who received this compound had significantly better heart-pumping strength and more normal cardiac biomarkers compared to those who did not. |
| Children's Oncology Group (ALTE11C2) [7] | >10 years post-therapy | This compound use was associated with more normal left ventricular function and structure across all follow-up time periods (2-5 yrs, 5-10 yrs, 10+ yrs). Benefit was greater with higher doxorubicin doses. |
Key Efficacy Notes:
While this compound is generally well-tolerated, the following considerations are important for a comprehensive risk-benefit assessment.
Adverse Effects:
Risk of Second Malignancies: A Resolved Concern?
Robust monitoring is essential for patient safety.
This compound (marketed as Zinecard, Cardioxane, and Totect) represents the only FDA-approved cardioprotectant specifically developed to mitigate the dose-limiting cardiotoxicity of anthracycline chemotherapeutics, particularly doxorubicin, which serves as a cornerstone treatment for various sarcoma subtypes. As a derivative of ethylenediaminetetraacetic acid (EDTA), this compound possesses unique iron-chelating properties and topoisomerase II inhibitory activity that underlie its cardioprotective mechanisms. The clinical imperative for this compound integration in sarcoma treatment protocols stems from the high cumulative doses of doxorubicin (typically 450-600 mg/m² or more) required to achieve therapeutic efficacy against these malignancies, which invariably exceeds the conventional safety threshold of 300-350 mg/m² associated with unacceptable incidence of cardiomyopathy and congestive heart failure.
The dose-dependent cardiotoxicity of doxorubicin has historically constrained its therapeutic potential, forcing oncologists to balance antitumor efficacy against cardiac risk. Contemporary oncology practice has increasingly recognized this compound as a critical enabler of extended doxorubicin dosing, particularly in sarcoma patients who may require cumulative doses exceeding 600 mg/m² to achieve optimal tumor control. This document provides comprehensive application notes and experimental protocols to guide researchers and clinicians in the appropriate implementation of this compound cardioprotection in sarcoma treatment, supported by recent clinical evidence, mechanistic insights, and practical administration guidelines.
The cardioprotective efficacy of this compound in sarcoma patients receiving high-dose doxorubicin regimens is substantiated by compelling evidence from recent clinical trials. The data demonstrate that this compound significantly reduces the incidence of doxorubicin-induced cardiac dysfunction while permitting administration of cumulative doses well beyond conventional limits.
Table 1: Cardiac Outcomes in Sarcoma Trials With and Without this compound Cardioprotection
| Trial | Population | This compound Use | Cumulative Doxorubicin Dose (mg/m²) | Patients (n) | Heart Failure Incidence (%) | LVEF Decline ≥10% to <50% (%) |
|---|---|---|---|---|---|---|
| LMS 04 (Pautier et al.) | Leiomyosarcoma | No | 360-450 | 149 | 5.4 | NA |
| ANNOUNCE (<450 mg/m²) | Soft-Tissue Sarcoma | Yes (38.6%) | <450 | 153 | 2.0 | 16.2 (with this compound) vs 5.9 (without) |
| ANNOUNCE (450-599 mg/m²) | Soft-Tissue Sarcoma | Yes (88.5%) | 450-599 | 159 | 3.0 | 9.9 (with this compound) vs 23.5 (without) |
| ANNOUNCE (≥600 mg/m²) | Soft-Tissue Sarcoma | Yes (90%) | ≥600 | 89 | 1.1 | 12.5 (with this compound) vs 44.4 (without) |
| P9754 (Schwartz et al.) | Pediatric Osteosarcoma | Yes (100%) | 450-600 | 242 | 0 | 2.1 |
The LMS 04 trial, which prohibited this compound use, reported a 5.4% heart failure incidence at cumulative doxorubicin doses of 360-450 mg/m², whereas the ANNOUNCE trial demonstrated that with progressive this compound utilization at higher dose levels, heart failure incidence remained low (1.1%) even at cumulative doses exceeding 600 mg/m² [1] [2]. Notably, the protective effect was most pronounced at the highest dose levels, where this compound use reached 90%. The P9754 pediatric osteosarcoma trial further strengthened the evidence base, reporting no cases of heart failure despite cumulative doxorubicin doses of 450-600 mg/m² when this compound was administered with all doxorubicin doses [3].
Concerns regarding potential interference with chemotherapeutic efficacy have historically constrained this compound utilization. However, clinical evidence in sarcoma patients does not support these concerns. The P9754 trial demonstrated that this compound did not compromise response to induction chemotherapy when measured by tumor necrosis grading after induction chemotherapy [3]. Similarly, the ANNOUNCE trial analysis confirmed comparable anti-tumor efficacy between this compound-treated and untreated patients, with no statistically significant differences in progression-free survival or overall survival observed [1] [2].
Table 2: Secondary Malignancy Risk Assessment with this compound Use
| Study Population | This compound Exposure | Comparison Group | Secondary Malignancy Incidence | Risk Ratio |
|---|---|---|---|---|
| Pediatric ALL (Historical) | With this compound | Without this compound | 3.1% (2/64) | 3.0 (not statistically significant) |
| Pediatric Osteosarcoma (P9754) | With this compound | Historical controls | 0.8% (2/242) | Similar to expected background |
| Meta-analysis of Randomized Trials | With this compound | Without this compound | No statistically significant increase | Not applicable |
The P9754 trial reported secondary leukemia incidence of less than 1% (2/242 patients), which aligns with expected rates in osteosarcoma patients treated with intensive chemotherapy regimens without this compound [3]. These findings suggest that the absolute risk of secondary malignancies is low and must be balanced against the established benefit of preventing anthracycline-induced cardiomyopathy, particularly in clinical contexts where high cumulative anthracycline doses are medically necessary.
This compound administration requires strict adherence to dosing protocols and timing sequences relative to anthracycline chemotherapy to ensure optimal cardioprotective efficacy while maintaining anti-tumor activity.
Cardioprotection Protocol: The recommended dosage ratio of this compound to doxorubicin is 10:1 (e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin). This compound should be administered via IV infusion over 15 minutes through a large vein, followed by doxorubicin within 30 minutes after completion of this compound infusion. Doxorubicin should never be administered before this compound [4] [5].
Extravasation Protocol: For treatment of anthracycline extravasation, the recommended dosage is 1000 mg/m² IV within 6 hours post-extravasation, infused over 1-2 hours in a different large vein. This is followed by doses of 1000 mg/m² on day 2 and 500 mg/m² on day 3, with maximum daily doses of 2000 mg, 2000 mg, and 1000 mg respectively. Cooling features such as ice packs should be removed at least 15 minutes before administration to allow sufficient blood flow to the extravasation area [4].
Renal impairment necessitates significant dose adjustments. For patients with creatinine clearance below 40 mL/min, the this compound dose should be reduced by 50% (adjusting the ratio to 5:1) [4] [5]. For patients with hepatic impairment, since doxorubicin dose reduction is recommended, the this compound dose should be reduced proportionally while maintaining the 10:1 ratio.
Table 3: this compound Dose Modification in Special Populations
| Patient Population | Dosing Adjustment | Recommended Ratio (this compound:Doxorubicin) | Clinical Monitoring Requirements |
|---|---|---|---|
| Normal Renal Function (CrCl ≥40 mL/min) | No adjustment | 10:1 | Standard cardiac monitoring |
| Renal Impairment (CrCl <40 mL/min) | Reduce this compound dose by 50% | 5:1 | Enhanced renal function monitoring |
| Hepatic Impairment | Reduce doxorubicin per protocol, maintain ratio | 10:1 | Frequent liver function tests |
| Pediatric Patients | No adjustment; use adult dosing | 10:1 | Age-appropriate cardiac monitoring |
Reconstitution procedure: this compound lyophilized powder should be reconstituted with 0.167 M sodium lactate injection to achieve a concentration of 10 mg/mL. The solution should be shaken gently until the powder is completely dissolved. The reconstituted solution may be further diluted in lactated Ringer's injection and should be administered within 4 hours of reconstitution when stored at room temperature, or within 24 hours if refrigerated at 2-8°C (36-46°F) [4] [5].
Incompatibility warning: this compound should not be mixed with other medications. Administration equipment should be flushed thoroughly with sodium chloride injection before and after this compound administration.
The cardioprotective mechanism of this compound involves multiple pathways that counter the principal mechanisms of anthracycline-induced cardiotoxicity:
Iron Chelation: this compound readily penetrates cardiac cell membranes and is hydrolyzed to a ring-opened form (ADR-925) that chelates intracellular iron, disrupting the formation of anthracycline-iron complexes responsible for generating reactive oxygen species (ROS) through the Haber-Weiss and Fenton reactions [6] [5]. This iron chelation reduces hydroxyl radical formation and subsequent lipid peroxidation, mitochondrial damage, and DNA fragmentation in cardiomyocytes.
Topoisomerase IIβ Inhibition: this compound inhibits topoisomerase IIβ, the predominant isoform in post-mitotic cardiomyocytes, which has been identified as a significant mediator of doxorubicin-induced DNA double-strand breaks and transcriptome alterations in cardiac cells. This mechanism antagonizes the formation of the cytotoxic topoisomerase II cleavage complex without inducing harmful DNA breaks [7] [5] [8].
Alternative Mechanisms: Emerging research suggests additional mechanisms, including PAR polymer sequestration through hybrid self-assembly, which may explain both acute and long-term cardioprotection [8]. Another study demonstrated that this compound enhances cardiomyocyte viability by attenuating apoptosis and necroptosis after doxorubicin treatment via interference with p38MAPK/NF-κB pathways [5].
Schematic Title: Multimodal Cardioprotective Mechanisms of this compound
Recent investigations have revealed direct anti-tumor activity of this compound independent of its cardioprotective effects. A 2024 study demonstrated that this compound inhibits the growth of esophageal squamous cell carcinoma by attenuating SDCBP/MDA-9/syntenin-mediated EGFR-PI3K-Akt pathway activation [9].
Experimental protocol for SDCBP binding assay:
This novel mechanism suggests this compound may exert dual benefits in oncology—cardioprotection during anthracycline therapy and direct antitumor effects through SDCBP inhibition, though further validation in sarcoma models is warranted.
This compound exhibits a manageable safety profile with adverse effects that largely overlap with the known toxicities of anthracycline chemotherapy, making attribution challenging in clinical practice.
Myelosuppression: The most significant dose-limiting toxicity is bone marrow suppression, manifesting as neutropenia, leukopenia, granulocytopenia, and thrombocytopenia. These effects are indistinguishable from anthracycline-induced myelosuppression and require routine blood count monitoring with appropriate supportive care measures, including growth factor support when indicated [5].
Other Adverse Effects: Additional common adverse effects include nausea/vomiting, alopecia, mucositis, elevated liver enzymes (alanine aminotransferase/aspartate aminotransferase), and injection site reactions (pain, superficial phlebitis). The risk of injection site reactions necessitates administration through a large vein with adequate blood flow [5].
Reproductive Toxicity: this compound is classified as FDA Pregnancy Category D, demonstrating embryonal toxicity and malformations in animal studies at doses lower than those used clinically. Effective contraception is mandatory during treatment in patients of reproductive potential. Male infertility has been observed in animal models, suggesting potential testicular toxicity [5].
Risk mitigation strategies include reserving this compound for patients receiving cumulative doxorubicin doses >300 mg/m², avoiding use in pediatric patients with anticipated cure and low anthracycline exposure, and implementing long-term surveillance for secondary malignancies in exposed patients. The benefit-risk assessment generally favors this compound use when high cumulative anthracycline doses are required for cancer control, particularly in sarcomas where doxorubicin represents a cornerstone therapy.
Successful implementation of this compound cardioprotection in sarcoma management requires systematic protocol integration and multidisciplinary collaboration. Based on current evidence, the following implementation framework is recommended:
Patient Selection Criteria: this compound should be initiated in sarcoma patients who have received cumulative doxorubicin doses ≥300 mg/m² and require continued anthracycline therapy. Consideration may be given to earlier initiation (first doxorubicin dose) in patients with pre-existing cardiac risk factors or those anticipated to receive high cumulative doses (>450 mg/m²) [1].
Monitoring Protocol: Baseline cardiac assessment should include echocardiogram with global longitudinal strain measurement, ECG, and biomarkers (troponin, BNP). Repeat echocardiograms should be performed before the 3rd, 5th, and subsequent doxorubicin cycles, with continued monitoring at 3, 30, and 60 months after therapy completion [3] [1].
Healthcare Team Coordination: Implementation requires collaborative efforts between oncologists, cardiologists, oncology pharmacists, and specialized nurses. Pharmacy should verify appropriate dosing calculations and administration timing, while nursing staff ensure proper infusion techniques and monitoring for adverse effects.
Contemporary clinical trials in sarcoma continue to underutilize this compound despite compelling evidence supporting its cardioprotective efficacy. The LMS 04 trial protocol specifically prohibited this compound use due to historical concerns about myelosuppression and potential interference with antitumor efficacy, resulting in a substantially higher heart failure incidence (5.4%) compared to trials incorporating this compound [1] [2].
Recommended trial design modifications:
Future research priorities should focus on:
This compound represents a critical therapeutic advance in sarcoma management, effectively mitigating the dose-limiting cardiotoxicity of doxorubicin while enabling administration of therapeutic anthracycline doses necessary for optimal tumor control. The compelling clinical evidence from sarcoma trials demonstrates significant reduction in heart failure incidence—from 5.4% without this compound to <1-3% with this compound—even at cumulative doxorubicin doses exceeding 600 mg/m². The multimodal mechanism of action, encompassing iron chelation, topoisomerase IIβ inhibition, and potentially direct antitumor effects through SDCBP inhibition, provides a robust scientific foundation for its clinical efficacy.
Implementation of the protocols and guidelines outlined in this document will empower clinicians and researchers to maximize the therapeutic index of doxorubicin in sarcoma treatment, safely delivering curative-intensive chemotherapy while preserving long-term cardiac function. Future research initiatives and thoughtful clinical trial design will further refine this compound utilization, potentially expanding its applications across the oncology therapeutic landscape.
Dexrazoxane (DEX) is an intracellular chelating agent approved to protect against anthracycline (e.g., doxorubicin/DOX) cardiotoxicity [1]. While its cardioprotective effects are well-established, research into its direct effects on PBMCs is more specialized.
Analysis of PBMCs in this compound research serves two primary purposes:
A key mechanistic study found that anthracycline exposure disrupts mitochondrial function. In PBMCs from survivors of acute lymphoblastic leukemia (ALL), those treated with doxorubicin alone showed a compensatory increase in mtDNA copy numbers per cell. In contrast, patients who received this compound in addition to doxorubicin had significantly lower mtDNA copies, suggesting that this compound helps preserve mitochondrial structure and function during anthracycline treatment [1].
The table below summarizes quantitative data from studies involving this compound and PBMC analysis.
| Experimental Context | Key Measured Parameter in PBMCs | Findings with Doxorubicin (DOX) Alone | Findings with DOX + this compound (DEX) | Citation |
|---|---|---|---|---|
| Survivors of childhood ALL | mtDNA copy number per cell (median) | 1106.3 | 310.5 (P = .001) | [1] |
| In vitro human cardiomyocytes (AC16) | Relative Cell Viability (after 3 cycles of Q3W regimen) | Model predicted significant toxicity | Model predicted maximal cardio-protection with 10:1 DEX:DOX ratio | [2] |
| Rat model of cardiotoxicity | Serum cTnT (Cardiac Troponin T) | Significant increase | Levels reversed significantly | [3] |
This protocol outlines the procedure for isolating PBMCs from whole blood and analyzing their mtDNA copy number, based on methods used in this compound research [1] [4].
The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.
Experimental Workflow for PBMC mtDNA Analysis
PBMC Isolation via Density Gradient Centrifugation [4]
Drug Treatment (Optional)
DNA Extraction and mtDNA Quantification [1] [3]
The protective effect of this compound, particularly its role in stabilizing mtDNA in cells like PBMCs, involves multiple pathways. The diagram below illustrates this complex mechanism.
Molecular Mechanisms of this compound Cardioprotection
The table below summarizes the core clinical and post-marketing data on this adverse effect.
| Evidence Source | Study Type / Data Source | Key Findings on Hematological Toxicity |
|---|
| UCSF Clinical Study (2025) [1] | Retrospective Propensity-Matched Cohort (152 patients) | • Grade 4 Anemia: 16 pts (DOX alone) vs. 41 pts (DOX+DZR); p=0.0002 • Grade 4 Neutropenia: 15 pts (DOX alone) vs. 50 pts (DOX+DZR); p=0.0013 | | FAERS Database Analysis (2024) [2] [3] | Pharmacovigilance Disproportionality Analysis (60,199 reports) | • Strong safety signals for "infections and infestations" in the combination group. • Signals for specific conditions like febrile neutropenia and neutropenic colitis were significant, supporting the myelosuppression finding. |
Here are answers to anticipated frequently asked questions.
What is the proposed mechanism for dexrazoxane-associated myelosuppression? The mechanism is not fully defined but is thought to be related to its interaction with Topoisomerase IIα [4]. Since anthracyclines themselves target this enzyme in cancer cells (a mechanism for their anti-tumor efficacy), this compound's inhibition of Topoisomerase II could have a synergistic toxic effect on rapidly dividing bone marrow progenitor cells, leading to myelosuppression [4].
Does this compound compromise the antitumor efficacy of anthracyclines? Current evidence from clinical trials and meta-analyses suggests that This compound does not significantly impair the antitumor efficacy of anthracyclines [2] [4] [3]. A Cochrane meta-analysis found no difference in progression-free or overall survival, which supports its continued use for cardioprotection [4].
How should hematological parameters be monitored in experiments? You should implement a rigorous monitoring protocol consistent with standard chemotherapy practices. The Common Terminology Criteria for Adverse Events (CTCAE) Version 5 is the standard tool for grading severity in clinical trials [1]. Key parameters to track are:
What are the management strategies for suspected this compound-related myelosuppression? Management should be proactive and supportive.
For your experimental protocols, the following diagram outlines a logical workflow for designing studies and managing the risk of myelosuppression.
This workflow integrates the key action points from the FAQs into a structured experimental process.
| Study / Report Type | Patient Population | Key Findings on Secondary Malignancy | Citation |
|---|---|---|---|
| Retrospective Cohort Study (2019) | 1,453 pediatric cancer patients (Korea) | The 6-year cumulative incidence of secondary malignancy was not different between groups. The most influential risk factor was the duration of anthracycline administration, not dexrazoxane. | [1] |
| FAERS Database Analysis (2024) | Patients receiving anthracyclines with/without this compound | The study did not identify a significant safety signal for secondary malignancies related to this compound use in its disproportionality analysis. | [2] |
| Official Drug Label (FDA) (2025) | N/A (Safety information summary) | Secondary malignancies have been reported in some patients. A contraindication exists for use with non-anthracycline regimens. The label notes that concerns in pediatrics were not supported by subsequent data. | [3] |
| Literature Review & Meta-Analysis (2016) | Review of multiple clinical trials | Concluded that the vast majority of recent data does not support earlier claims of an increased risk of secondary malignancies in children. | [4] |
For researchers designing experiments or reviewing safety data, the following points are critical:
For laboratories investigating the long-term safety and carcinogenic potential of this compound, here is a generalized protocol based on common pre-clinical and clinical approaches.
Aim: To evaluate the potential of this compound to induce secondary malignancies in vivo. Model System: A suitable rodent model (e.g., rats or mice). Groups: Include at least three groups: a control group, a group receiving a relevant chemotherapeutic agent (e.g., doxorubicin), and a group receiving the chemotherapeutic agent plus this compound. Dosing: this compound is typically administered at a 10:1 ratio to the chemotherapeutic agent [3]. The specific dose, route (e.g., intravenous), and schedule should be optimized for the chosen model. Endpoint Measurements:
The following diagram illustrates the logical workflow for this experimental protocol:
Dexrazoxane is proven to reduce anthracycline-induced cardiotoxicity, with distinct evidence for adult and pediatric populations.
Table 1: Summary of Clinical Cardioprotective Efficacy from Meta-Analyses [1]
| Population | Outcome | Effect of this compound | Quality of Evidence |
|---|---|---|---|
| Adults | Clinical Heart Failure | RR 0.22, 95% CI 0.11 to 0.43 | Moderate |
| Adults | Combined Cardiac Dysfunction | RR 0.37, 95% CI 0.24 to 0.56 | Moderate |
| Adults | Overall Survival | HR 1.04, 95% CI 0.88 to 1.23 | Moderate |
| Children | Clinical Heart Failure | RR 0.20, 95% CI 0.01 to 4.19 | Low |
| Children | Overall Mortality | HR 1.01, 95% CI 0.72 to 1.42 | Low |
| Children | Secondary Malignant Neoplasms | RR 3.08, 95% CI 1.13 to 8.38 | Low |
Efficacy in High-Risk Patients and High-Dose Regimens
This compound exerts its cardioprotective effect through two primary, complementary biological activities [4].
This detailed methodology is based on a study investigating this compound's prevention of vascular toxicity in doxorubicin-treated mice [5].
1. Animal Model and Groups
2. Dosing and Treatment Schedule
3. Functional and Molecular Analysis
Understanding adverse effects is crucial for risk assessment in preclinical and clinical development.
Table 2: Common Adverse Effects Associated with this compound [6] [7]
| System | Very Common (≥10%) | Common (1-10%) |
|---|---|---|
| Hematologic | Decreased WBC (73%), Neutropenia (61%), Anemia (43%), Thrombocytopenia (23%) | Anemia |
| Gastrointestinal | Nausea (77%), Vomiting (59%), Stomatitis (34%), Diarrhea (21%) | Abdominal pain, Constipation, Dysphagia |
| Other | Fever (34%), Fatigue (61%), Injection site pain (16%), Alopecia (up to 100%), Increased AST/ALT (28%/22%), Increased creatinine (14%) | Pneumonia, Dyspnea, Phlebitis, Headache |
Critical Safety Considerations
Q1: Does this compound interfere with the antitumor efficacy of anthracycline chemotherapy? Meta-analyses of randomized trials, primarily in adults with breast cancer, show no significant negative effect of this compound on tumor response rate, progression-free survival, or overall survival [1] [3] [8]. In children, no evidence indicates a negative effect on tumor response rate or overall mortality [1].
Q2: What are the key evidence gaps for this compound use in modern oncology? Current evidence gaps that may limit its use include [8]:
Q3: What is the recommended clinical dosing protocol for this compound?
Dexrazoxane is an FDA-approved cardioprotectant indicated for:
Its use is typically recommended for patients who have received a high cumulative dose of anthracycline, such as doxorubicin ≥ 300 mg/m² [1] [2]. Furthermore, case series have demonstrated its successful off-label use in patients with preexisting cardiomyopathy, allowing them to complete their planned anthracycline therapy without cardiac decompensation [3].
This compound protects the heart through two primary, interconnected mechanisms:
The following diagram illustrates this protective mechanism against anthracycline-induced cardiotoxicity.
Recent network meta-analyses have compared the efficacy of various pharmacological interventions for preventing anthracycline-induced cardiotoxicity. The tables below summarize key findings on left ventricular ejection fraction (LVEF) preservation and cardiac event reduction.
Table 1: Efficacy in Preserving Left Ventricular Ejection Fraction (LVEF) This table shows the mean improvement in LVEF compared to control groups.
| Intervention | Effect on LVEF (Mean Difference, 95% CI) | Source |
|---|---|---|
| Spironolactone | MD = 12.10 (7.50, 16.70) | [6] [7] |
| This compound + Shenqi Fuzheng | MD = 13.05 (4.64, 21.40) | [8] |
| Nicorandil | MD = 14.24 (5.12, 23.31) | [8] |
| This compound + Cinobufacini | MD = 11.61 (4.59, 18.70) | [8] |
| Qiliqiangxin | MD = 11.38 (2.83, 19.91) | [8] |
| This compound | MD = 5.07 (2.59, 7.54) | [8] |
| Carvedilol | MD = 4.02 (0.54, 7.66) | [8] |
Table 2: Efficacy in Reducing Cardiac Events This table shows the odds ratio for cardiac events (e.g., heart failure, significant LVEF drop) compared to control.
| Intervention | Effect on Cardiac Events (Odds Ratio, 95% CI) | Source |
|---|---|---|
| Vitamin E + Levocarnitine | OR = 0.27 (0.08, 0.90) | [6] [7] |
| This compound | OR = 0.28 (0.16, 0.50) | [6] [7] |
Standard Administration for Cardioprotection
For researchers designing preclinical or clinical studies, the following protocol is standard:
Dosage in Renal Impairment In patients or animal models with moderate to severe renal impairment (creatinine clearance < 40 mL/min), the dose should be reduced by 50% (a 5:1 ratio of this compound to doxorubicin) [1].
This section addresses specific issues researchers might encounter.
Table 3: Frequently Asked Questions (FAQs)
| Question (Issue) | Evidence-Based Explanation & Resolution |
|---|---|
| Does this compound interfere with anthracycline's antitumor efficacy? | Current clinical evidence from adult trials does not show a significant reduction in antitumor efficacy [1]. This was a historical concern that led to restrictions in its use. |
| What is the risk of secondary malignancies? | A slight increased risk of secondary malignancies (e.g., acute myeloid leukemia, myelodysplastic syndrome) has been observed, particularly in pediatric patients treated with this compound [1]. The benefit of cardioprotection must be weighed against this risk. |
| What are the most common adverse effects? | The most frequent adverse effects are myelosuppression (neutropenia, leukopenia, thrombocytopenia), which can be difficult to distinguish from the effects of concomitant chemotherapy. Other effects include nausea/vomiting, alopecia, and elevated liver enzymes [1]. |
| Is this compound safe in special populations? | This compound is a Category D teratogen and can cause fetal harm. It should not be used in pregnancy. Studies also indicate it can cause testicular atrophy and infertility in males [1]. |
While this compound is the only FDA-approved drug for this indication, research is ongoing to find other effective strategies.
The table below summarizes key long-term and significant safety concerns associated with this compound, primarily derived from clinical studies and post-marketing analyses.
| Safety Concern | Key Findings & Associated Risk | Patient Population Considerations | Supporting Evidence / Notes |
|---|---|---|---|
| Secondary Malignant Neoplasms (SMN) | Increased incidence of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [1]. | Higher concern for pediatric patients; a topic of regulatory controversy [2]. | Observed in randomized trials; a threefold increase vs. controls was documented [1]. |
| Myelosuppression | Increased risk of high-grade anemia and neutropenia [3]. | Risk is compounded with anthracycline chemotherapy [1]. | A 2025 cohort study found Grade 4 anemia in 41/76 (vs. 16/76 control) and Grade 4 neutropenia in 50/76 (vs. 15/76 control) patients [3]. |
| Infections | Significant signal for infections and infestations [2]. | Pediatric patients may derive a greater benefit from the risk-benefit profile [2]. | Identified via disproportionality analysis of the FAERS database [2]. |
| Impact on Fertility | Testicular atrophy and potential for male infertility; classified as FDA Pregnancy Category D [1]. | Embryo-fetal toxicity observed in animal studies [1]. | Based on preclinical studies in rats and dogs. Counsel patients on pregnancy planning and contraception [1]. |
This compound exerts its cardioprotective effect through a unique mechanism, which is also linked to its primary risks. The following diagram illustrates this pathway and the key safety considerations.
For researchers designing studies or monitoring patients on this compound, the following methodologies are critical.
Q1: What is the most significant long-term safety concern for this compound in pediatric patients? A1: The risk of secondary malignant neoplasms (SMN), particularly acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), is the most debated long-term concern in children. This has led to differing regulatory stances between the EU and US, emphasizing the need for careful risk-benefit analysis in this population [2] [1].
Q2: Does this compound compromise the antitumor efficacy of anthracycline chemotherapy? A2: Current evidence from clinical studies, including a randomized phase III trial in breast cancer patients, suggests that This compound does not impair the antitumor efficacy of anthracyclines. The response rates and survival outcomes were similar between groups that received anthracyclines with or without this compound [3].
Q3: What specific hematological toxicities should be closely monitored? A3: Beyond the known myelosuppression from anthracyclines, the addition of this compound has been associated with a statistically significant increase in high-grade (Grade 4) anemia and neutropenia. Rigorous monitoring of complete blood counts (CBC) with differential is essential [3].
Q4: Are there any updated recommendations on which patients should receive this compound? A4: Recent real-world evidence suggests that practice is evolving. While the FDA label indicates use after a cumulative doxorubicin dose of 300 mg/m², this compound is increasingly used in patients perceived to be at higher risk for cardiotoxicity, including younger patients and those with pre-existing cardiac conditions [3].
It is crucial to note that the most recent study from 2025 concluded that the addition of this compound did not result in a statistically significant change in ejection fraction during the treatment window in their cohort, suggesting a potential lack of substantial immediate benefit in some settings. However, the authors noted limitations in their dataset and called for larger, multi-institutional or prospective studies for further clarification [3].
Dexrazoxane (DZR) is an FDA-approved cardioprotectant used to prevent cardiotoxicity from anthracycline chemotherapeutics like doxorubicin (DOX) [1]. However, its use is complicated by a significant side effect: dose-limiting myelosuppression [1]. This means that a major challenge in its clinical and research application is managing an increased risk of blood-related toxicities.
The following table summarizes key findings from a recent 2025 retrospective cohort study that directly compared hematological toxicity in patients receiving doxorubicin with or without this compound [2].
| Hematological Toxicity | DOX Alone Group (n=76) | DOX + DZR Group (n=76) | P-value |
|---|---|---|---|
| Grade 4 Anemia | 16 patients | 41 patients | 0.0002 |
| Grade 4 Neutropenia | 15 patients | 50 patients | 0.0013 |
> Key Interpretation: The addition of this compound was associated with a statistically significant increase in the incidence of severe (Grade 4) anemia and neutropenia [2]. The study authors note that this could be due to confounding factors, but the data strongly suggests a need for careful hematological monitoring [2].
Here are answers to frequently asked questions that address specific issues researchers and clinicians might encounter.
FAQ 1: What are the specific hematological toxicities I should monitor for with this compound?
The most common dose-limiting toxicities are myelosuppression, which manifests as:
FAQ 2: What practical steps can be taken to mitigate these toxicities in a clinical or research setting?
FAQ 3: Does this compound interfere with the anti-tumor efficacy of chemotherapy?
Current clinical evidence suggests that this compound does not significantly reduce the anti-tumor efficacy of chemotherapy regimens. A randomized Phase III trial in breast cancer patients showed that the addition of this compound reduced cardiac events without changing the tumor response rate [2]. Furthermore, a 2025 review confirms that concerns about reduced efficacy have not been supported by clinical trials and meta-analyses [3].
For researchers investigating DZR's hematological toxicity in pre-clinical models, the following protocol from a 2025 rat study can serve as a template [4].
Objective: To compare the protective effects of an intervention (e.g., blueberry extract) against DOX-induced cardiotoxicity and assess systemic toxicity.
Materials:
Methodology:
This experimental workflow is visualized below.
Understanding the mechanism of this compound is key to rational drug design and troubleshooting. It is a bisdioxopiperazine compound that readily diffuses into cells. Its primary cardioprotective mechanism is the chelation of iron, which disrupts the formation of the doxorubicin-iron complex responsible for generating reactive oxygen species (ROS) in cardiomyocytes [1] [4]. However, this compound is also a topoisomerase II inhibitor, and it is this inhibition—particularly of the topoisomerase II alpha (Top2α) isoform highly expressed in rapidly dividing cells like bone marrow stem cells—that is thought to be the primary cause of its myelosuppressive effects [1]. This dual mechanism is illustrated below.
Can dexrazoxane be used in patients with pre-existing cardiomyopathy? Yes. Although the FDA-approved label is for patients with advanced breast cancer who have received a high cumulative dose of doxorubicin (>300 mg/m²), this compound is used off-label for patients with pre-existing cardiomyopathy who require anthracycline-based chemotherapy [1]. Clinical evidence, including case series, demonstrates that it can allow these higher-risk patients to complete their planned chemotherapy [1].
Does this compound reduce the anti-tumor efficacy of chemotherapy? Meta-analyses of randomized trials, primarily in metastatic breast cancer, have found that this compound does not significantly impair tumor response rates, progression-free survival, or overall survival [2] [3]. In some populations, such as adult sarcoma patients, observational studies suggest it does not negatively impact efficacy and may even allow for the administration of higher cumulative anthracycline doses [2] [3].
What are the primary safety concerns with this compound? The two most discussed concerns are:
The table below summarizes key quantitative findings from studies on this compound use in high-risk contexts.
| Study / Context | Patient Population | Key Cardiac Outcome with this compound | Comparative Outcome without this compound |
|---|---|---|---|
| Consecutive Case Series [1] | Adults with pre-existing cardiomyopathy (LVEF 35-45%) | Mean LVEF decline: 39% to 34%; No symptomatic HF or elevated biomarkers; All completed planned chemo | Mean LVEF decline: 42.5% to 18%; 100% developed symptomatic HF requiring hospitalization; 2/3 fatal cardiogenic shock |
| ANNOUNCE Trial (≥600 mg/m²) [3] | Soft-Tissue Sarcoma | LVEF decline*: 12.5%; Heart Failure: 1.1% | LVEF decline*: 44.4% |
| LMS 04 Trial [3] | Leiomyosarcoma (this compound prohibited) | Not Applicable | Heart Failure: 5.4% at 360-450 mg/m² |
*LVEF decline defined as a decrease of ≥10% to an LVEF <50%.
For researchers and clinicians designing studies or treatment plans, here are detailed methodologies.
This protocol is adapted from a published consecutive case series [1].
This clinical decision-making process can be visualized as a workflow. The DOT code below generates a corresponding diagram.
Figure 1: Clinical decision and management workflow for using this compound in high-cardiac-risk patients.
For laboratory-based research into this compound's cardioprotective effects, the following mechanistic pathways should be investigated.
Primary Mechanism: Iron Chelation this compound is a prodrug that passively diffuses into cardiomyocytes and is hydrolyzed to an active, ring-opened form (similar to EDTA) [4] [5]. This active metabolite chelates intracellular free iron, preventing the formation of anthracycline-iron complexes [4] [6] [5]. This action disrupts the iron-mediated catalytic production of reactive oxygen species (ROS), which are a major contributor to oxidative damage and cardiomyocyte death [4] [5].
Secondary Mechanism: Topoisomerase IIβ Inhibition Anthracyclines cause DNA damage by targeting Topoisomerase IIα (Top2α) in cancer cells and Topoisomerase IIβ (Top2β) in cardiomyocytes [4] [3]. This compound is a potent inhibitor of Topoisomerase II, and it preferentially promotes the degradation of the Top2β isoform in cardiac cells [4] [3]. This degradation antagonizes the formation of the cytotoxic Top2β cleavage complex, thereby protecting cardiomyocytes from anthracycline-induced, enzyme-mediated DNA damage [4].
The interplay of these pathways is summarized in the diagram below, generated from the provided DOT code.
Figure 2: Molecular mechanisms of doxorubicin-induced cardiotoxicity and this compound's protective action.
Treatment interruption or discontinuation is primarily considered based on the severity of observed adverse events, particularly myelosuppression and other specific toxicities. The following table summarizes key laboratory and clinical findings that warrant consideration for pausing treatment.
| Criteria Category | Specific Findings Warranting Interruption | Supporting Evidence / Threshold |
|---|
| Hematologic Toxicity | Severe Myelosuppression: • Febrile neutropenia • CTCAE Grade 4 neutropenia or anemia [1] • Significant thrombocytopenia with bleeding | Very common (≥10%): Decreased WBC (73%), neutrophils (61%), hemoglobin (43%), platelets (23%) [2]. | | Other Organ Toxicity | Hepatic Toxicity: • Marked elevation in liver enzymes (AST/ALT) [3] [2] Renal Impairment: • Increased serum creatinine [2] • Moderate to severe renal impairment (CrCl < 40 mL/min) requires a 50% dose reduction [3] | Very common: Increased AST (28%), increased ALT (22%) [2]. Increased creatinine (14%) [2]. | | Infections & Other Events | Serious Infection: • Sepsis, pneumonia, or postoperative infection [2] Severe Allergic Reaction: • Anaphylaxis, angioedema [4] [2] Cardiac Symptoms: • Appearance of clinical heart failure symptoms [3] [4] | Very common: Infection (23%), sepsis (17%), postoperative infection (16%) [2]. |
Consistent monitoring is essential to identify the criteria for interruption in a timely manner. The following workflow outlines the key steps in patient monitoring and decision-making during dexrazoxane therapy.
For researchers and clinicians designing protocols, these factors are critical:
This compound is used to reduce the incidence and severity of cardiomyopathy and congestive heart failure associated with anthracycline (e.g., doxorubicin) use. However, it does not completely eliminate the risk of cardiotoxicity, making diligent monitoring essential [1].
The table below summarizes the key parameters for monitoring patients and subjects:
| Parameter/Method | Purpose & Details | Frequency & Timing |
|---|---|---|
| Left Ventricular Ejection Fraction (LVEF) | Primary metric for assessing cardiac function. Check for significant decline [1]. | Before starting therapy and consistently during therapy [1]. |
| Clinical Signs of Heart Failure | Monitor for symptoms of congestive heart failure [1]. | Consistently during therapy. |
| Serum Cardiac Troponin I (cTnI) | Biomarker for myocardial injury; elevated levels indicate heart muscle damage [2]. | In experimental models, measured at endpoints (e.g., 24 weeks post-injury) [2]. |
| Echocardiography | Provides functional (e.g., Ejection Fraction) and structural assessment of the heart [2]. | In experimental models, performed serially (e.g., every 4 weeks) [2]. |
| Histopathological Evaluation | Examines tissue for structural changes like fibrosis, disordered arrangement of cardiomyocytes, and inflammation [2]. | At the end of the experimental study. |
Here are detailed methodologies from research studies investigating this compound's protective effects, which you can adapt for your experiments.
This protocol tests the cardioprotective role of this compound against injury from thoracic irradiation.
This protocol investigates the cardioprotective effect of this compound in a model of permanent coronary artery ligation.
This cell-based protocol allows for a controlled investigation of the mechanism.
The following diagram illustrates the current understanding of how this compound protects cardiomyocytes, synthesizing information from the search results.
This diagram illustrates the primary mechanism where this compound hydrolyzes into ADR-925, which chelates free iron, preventing the formation of anthracycline-iron complexes and subsequent production of reactive oxygen species (ROS) that cause cardiomyocyte damage [1] [4]. Alternative pathways include the inhibition of Topoisomerase IIβ and interference with p38MAPK/NF-κB signaling to attenuate apoptosis [1].
When selecting patients for dexrazoxane, it is crucial to be aware of the following warnings and precautions:
For researchers designing studies or auditing clinical practices, the following workflow visualizes the key decision points for this compound use. The DOT code below can be used to generate the diagram.
The diagram outlines two primary pathways for this compound administration supported by clinical evidence:
The shift towards considering upfront this compound is supported by recent comparative analyses. The table below summarizes findings from key studies.
| Study / Trial | Design & Population | This compound Use | Cardiac Outcomes | Tumor Efficacy & Other Risks |
|---|
| LMS-04 Trial [4] | Phase 3, advanced sarcoma (this compound prohibited) | Not Used | 5.4% incidence of heart failure at 360-450 mg/m² | N/A (Control for comparison) | | ANNOUNCE Trial [4] | Phase 3, advanced sarcoma (this compound permitted) | Used in ~65% of patients (often upfront) | Rare heart failure events even at doses >600 mg/m² | No negative impact on efficacy reported | | Consecutive Case Series [5] | Adults with preexisting cardiomyopathy | Upfront use with anthracycline | Minimal LVEF reduction; all patients completed planned therapy | No major cardiac events; significant neutropenia observed |
Q: Does this compound interfere with the anti-tumor efficacy of anthracyclines?
Q: What is the dosing protocol for this compound?
Q: What are the key laboratory parameters to monitor?
The table below summarizes the administration guidelines and necessary dose modifications for subjects with renal impairment.
| Aspect | Standard Dosing Protocol | Adjustment for Renal Impairment |
|---|---|---|
| Purpose | Reduce anthracycline (e.g., doxorubicin)-induced cardiomyopathy [1] | Prevent toxicity in impaired renal function [1] [2] |
| Standard Ratio | 10:1 (dexrazoxane : doxorubicin); e.g., 500 mg/m² this compound to 50 mg/m² doxorubicin [1] [2] | |
| Administration | IV infusion over 15 minutes; administer before doxorubicin (within 30 min) [1] [2] | |
| Renal Dose Adjustment | - | Reduce this compound dose by 50% (e.g., 5:1 ratio; 250 mg/m² this compound to 50 mg/m² doxorubicin) for CrCl < 40 mL/min [1] [2] |
| Key Restriction | Not recommended for use with the initiation of doxorubicin therapy. Use only after a cumulative doxorubicin dose of 300 mg/m² or more [1] [2] |
Here are answers to common questions that may arise during experimental design:
Q1: What is the scientific rationale for this compound's cardioprotective effect? The protection mechanism is primarily attributed to its iron-chelating activity and impact on topoisomerase IIβ. This compound is a prodrug that undergoes hydrolysis in cells to form the active metal-chelating metabolite ADR-925 [3]. This metabolite helps reduce the formation of anthracycline-iron complexes, thereby decreasing the production of reactive oxygen species (ROS) that are harmful to cardiomyocytes [1]. An alternative or complementary mechanism involves the catalytic inhibition of topoisomerase IIβ in the heart, which is distinct from the topoisomerase IIα target of anthracyclines in cancer cells [3].
Q2: How is this compound metabolized in vitro, particularly in cardiomyocyte models? Research using neonatal rat ventricular cardiomyocytes (NVCM) shows that when incubated with this compound, the compound enters cells and is metabolized into ADR-925. Intracellular concentrations of ADR-925 rise slowly and progressively, exceeding medium levels after 12-24 hours [3]. This indicates that cardiomyocytes can actively metabolize this compound, leading to sustained levels of the active metabolite at the site of action.
Q3: What are the critical pharmacological interactions to control for in an in vivo study?
The following diagram illustrates the intracellular metabolic pathway of this compound, which is key to its cardioprotective mechanism.
Problem: Unexpected Severe Myelosuppression in Animal Model Solution: This is a known dose-limiting side effect of this compound. Closely monitor white blood cell and platelet counts. If severe, consider whether the renal function of your model was properly assessed, as unimpaired renal function is a prerequisite for the standard 10:1 dosing ratio. A 50% dose reduction is mandatory in models with CrCl < 40 mL/min [1] [2].
Problem: Suspected Reduced Cardioprotective Efficacy Solution: Verify the dosing timeline. The protective effect may be compromised if the anthracycline is administered too long after this compound. Ensure doxorubicin is given within 30 minutes of the end of the this compound infusion [1] [2]. Furthermore, confirm that your experimental schedule aligns with the intended use, as this compound is not indicated for the first dose of anthracycline but rather after a cumulative dose has been reached [1].
Problem: Need to Quantify Drug and Metabolite in Cardiomyocytes Solution: Refer to established LC-MS/MS methodologies. One published protocol allows for the simultaneous analysis of this compound and its metabolite ADR-925 in both isolated cardiomyocytes and cell culture media, enabling precise pharmacokinetic studies in your in vitro systems [3].
The table below summarizes the key characteristics and comparative efficacy of these cardioprotective agents, with data primarily drawn from network meta-analyses of randomized controlled trials (RCTs) [1] [2].
| Agent | Reported Efficacy (LVEF Preservation) | Primary Proposed Mechanism(s) of Action | Key Clinical Considerations |
|---|
| Dexrazoxane | Standardized Mean Difference (SMD): -0.53 (95% CI: -1.90 to -0.02) [1] Associated with the lowest risk of heart failure events in one analysis [2] | • Intracellular iron chelation, reducing reactive oxygen species (ROS) formation [3] [4]. • Interaction with and degradation of Topoisomerase IIβ (Top2B), preventing anthracycline-induced DNA damage [5] [4]. | • FDA-approved specifically for cardioprotection (e.g., in advanced breast cancer after a certain cumulative doxorubicin dose) [6] [4]. • Some historical concerns about potential impact on antitumor efficacy and secondary malignancies, though recent meta-analyses have not consistently supported this [4]. | | Beta-Blockers | SMD: -0.34 (95% CI: -0.70 to 0.02) [1] Mean Difference (MD): 2.73% (95% CI: -0.45% to 5.92%); evidence is very uncertain [7] | • Antagonism of sympathetic nervous system overactivity. • Reduction of heart rate and oxidative stress (particularly with carvedilol) [4]. | • Used off-label for cardioprotection. Evidence from RCTs shows potential benefit but with high uncertainty and very low quality of evidence for LVEF preservation [7]. | | ACE Inhibitors | Data from the same network meta-analysis confirms cardioprotective benefit for LVEF, though a specific SMD was not highlighted in the abstract [1]. | • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), reducing adverse cardiac remodeling and fibrosis. | • Used off-label for cardioprotection. Considered a cornerstone of treatment for established heart failure, repurposed for prevention. | | Mineralocorticoid Receptor Antagonists (MRAs) | SMD: -1.78 (95% CI: -2.81 to -0.75); ranked as the most effective in the network meta-analysis [1] | • Inhibition of the RAAS, with anti-fibrotic and anti-inflammatory effects. | • Used off-label for cardioprotection. While the analysis showed high efficacy, this was based on a limited number of studies and requires further confirmation [1]. |
The distinct molecular mechanisms of these agents underpin their cardioprotective effects. The following diagrams illustrate the proposed signaling pathways for anthracycline-induced cardiotoxicity and the points of intervention for each drug class.
This diagram outlines the primary mechanisms of doxorubicin (DOX)-induced cardiotoxicity and how this compound (DEX) counteracts them.
This diagram shows how Beta-Blockers and ACE Inhibitors protect the heart by modulating neurohormonal pathways.
The comparative data is derived from robust clinical and pre-clinical experimental models.
A significant limitation in the field is the lack of direct head-to-head trials between all these interventions [1]. Therefore, the current evidence relies heavily on indirect comparisons from network meta-analyses. Future research should prioritize direct comparative trials and explore the efficacy of combination therapies to optimize cardioprotective strategies for cancer patients.
| Intervention | Efficacy on LVEF (vs. Control) | Efficacy on Cardiac Events (vs. Control) | Key Safety Considerations |
|---|
| Dexrazoxane | Standardized Mean Difference (SMD): -0.53 (95% CI: -1.90, -0.02) [1] Mean Difference (MD): 12.10 (95% CI: 7.50, 16.70) for spironolactone [2] | Odds Ratio (OR): 0.28 (95% CI: 0.16, 0.50) [2] | May increase infection risk [3]. Controversy regarding use in pediatric patients due to secondary malignancy risk in some regions [3]. | | Mineralocorticoid Receptor Antagonists (MRAs) | SMD: -1.78 (95% CI: -2.81, -0.75) [1] Data primarily from spironolactone studies [2] | Specific OR not provided in results; ranked below this compound for this outcome [2] | Generally well-tolerated; common class side effects (e.g., hyperkalemia) should be monitored. |
The quantitative data in the table above comes from high-quality Network Meta-Analyses (NMAs) of Randomized Controlled Trials (RCTs). Here are the methodologies that generated this evidence:
The following diagram illustrates the distinct pathways through which this compound and MRAs are believed to confer cardioprotection.
The diagram highlights two distinct protective mechanisms:
When evaluating these cardioprotective strategies for clinical development or trial design, please consider:
| Trial Population & Design | Cardioprotective Outcomes | Survival & Oncologic Safety Outcomes |
|---|
| Pediatric Cancers (Multiple COG/DFCI Trials) 1,308 patients; randomized & non-randomized; median follow-up ~18 years [1] | Cardiac Mortality: No significant increase (HR 1.45, 95% CI 0.41-5.16) [1] Serious Cardiovascular Outcomes: Significantly lower with dexrazoxane (5.6% vs. 17.6%; p=0.02) [1] Heart Transplantation: 0% in high-dose this compound group vs. 1.6% in comparator group (p=0.13) [1] | Relapse: No significant association (HR 0.84, 95% CI 0.63-1.13) [1] Second Cancers: No significant association (HR 1.19, 95% CI 0.62-2.30) [1] All-Cause Mortality: No significant association (HR 1.07, 95% CI 0.78-1.47) [1] | | Adult Advanced/Metastatic Breast Cancer (Phase III) 164 patients; randomized [2] | Cardiac Events: Significantly fewer with this compound (13% vs. 39%; p<0.001) [2] Congestive Heart Failure: Significantly lower and less severe with this compound (1% vs. 11%; p<0.05) [2] | Tumor Response Rate: Unaffected by this compound therapy [2] |
This compound is the only FDA-approved drug to protect against anthracycline-induced cardiotoxicity [1]. Its mechanism and the strength of the evidence are outlined below.
While the clinical data is robust, basic research continues to elucidate the detailed mechanisms of cardiotoxicity and explore new protective strategies.
The following diagram illustrates the protective mechanism of this compound against doxorubicin-induced cardiotoxicity and the emerging pathway being researched.
The tables summarize key quantitative findings on this compound's long-term efficacy from clinical and preclinical studies.
Table 1: Long-Term Cardioprotection in Pediatric & Adolescent Populations (Clinical Data)
| Study / Population | Key Cardiac Function Parameters (vs. Control) | Doxorubicin Dose | Follow-up Duration | Citation |
|---|
| ALTE11C2 (Children & AYAs) [1] | FS Z-score: +0.4 (95% CI: 0.2-0.5) EF: +1.8% (95% CI: 0.5-3.0) Reduced LV end-systolic & end-diastolic dimensions | Median: 360 mg/m² | 2-5 years, 5-10 years, and >10 years post-treatment | | | Retrospective Cohort (Single Center) [2] | Median ΔEF: -0.7% (DOX+DZR) vs. -2.0% (DOX alone) p=0.9174 (not statistically significant) | Median: 375 mg/m² | Median 18.5 days after final DOX dose | | | Case Series (Adults with Pre-existing Cardiomyopathy) [3] | Mean ΔEF: -5% (DZR group) vs. -24.5% (Control) 0% vs. 100% symptomatic HF incidence | 280-300 mg/m² | Median 13.5 months | |
Table 2: Mechanistic Insights from Preclinical & Human Volunteer Studies
| Study Focus / Model | Key Findings on Mechanism & Efficacy | Citation |
|---|---|---|
| Rat Model of Chronic Cardiotoxicity [4] | Sustained cardioprotection beyond treatment period. Significant upregulation of phosphorylated Akt and Erk in heart tissue. | |
| PHOENIX Study (Human Volunteers) [5] | IV DZR induced rapid, dose-dependent Topoisomerase 2β (Top2b) degradation in PBMCs (up to 12 hours). Top2a (target for anticancer effect) unchanged. | |
| Rat Model (vs. Blueberry Extract) [6] | DZR and blueberry extract reversed DOX-induced oxidative stress (↑GSH, SOD; ↓MDA). Combined DZR and blueberry showed the best ameliorative effect. |
This compound's long-term cardioprotection is mediated through multiple interconnected pathways, with the inhibition and degradation of Topoisomerase 2β (Top2b) being a central mechanism [5].
The diagram below illustrates the key molecular pathways through which this compound protects the heart from doxorubicin-induced cardiotoxicity.
Diagram Title: this compound's Molecular Pathways in Cardioprotection
The diagram shows two primary mechanisms supported by research:
For professionals designing studies, here are the methodologies from key cited research.
Protocol 1: Long-Term Pediatric Cardio-Oncology Study [1]
Protocol 2: Mechanistic Human Volunteer Study (PHOENIX) [5]
Protocol 3: Preclinical Efficacy in Rat Model [4]
While the data supports this compound's long-term benefits, several factors are critical for R&D and clinical application.
The table below summarizes key findings from clinical analyses on dexrazoxane's impact on cancer treatment outcomes.
| Cancer Type / Patient Group | Type of Analysis | Key Findings on Antitumor Efficacy | Source (Study Details) |
|---|
| Breast Cancer (patients receiving anthracyclines ± trastuzumab) | Systematic Review & Meta-Analysis of 9 trials (n=2,177) [1] | No significant impact from this compound on: • Rate of partial or complete oncological response • Overall survival • Progression-free survival | Randomized and retrospective trials | | Various Cancers (patients receiving cardioprotective therapies) | Systematic Review & Bayesian Network Meta-Analysis of 39 studies (n=5,931) [2] | this compound was the most effective cardioprotective strategy and its use was not associated with an increased risk of tumor progression or mortality | Analysis included various malignancies | | Breast Cancer (patients receiving anthracycline-based chemotherapy) | Systematic Review & Network Meta-Analysis of 31 RCTs (n=3,228) [3] | Cardioprotective drugs (including this compound) effectively mitigated cardiotoxicity; the analysis focused on cardioprotective efficacy and did not report compromise of anticancer efficacy | Randomized Controlled Trials |
The ability of this compound to protect the heart without compromising tumor cell kill is rooted in its specific mechanism of action and the biology of its target.
For researchers designing studies to evaluate this compound, the following methodologies from the cited literature are central to assessing antitumor efficacy preservation.
The following diagram illustrates the conceptual mechanism and the key experimental workflow used to validate it.
The body of evidence supports that this compound can be used without diminishing anthracycline efficacy. However, certain nuances should guide its application in research and clinical practice:
The following table summarizes the changes in key cardiac biomarkers observed with dexrazoxane pretreatment across different studies.
| Biomarker | Model / Population | Intervention | Key Findings (vs. Control) | Citation |
|---|
| Serum cTnT & cTnI (Cardiac Injury) | Rats (DOX-induced toxicity) | DEX + DOX | Significant reversal of DOX-induced increase in cTnT [1]. | [1] | | | Rats (Radiation-induced injury) | DEX + Radiation | Significantly reduced radiation-induced increase in cTnI levels [2]. | [2] | | NT-proBNP (Heart Failure Stress) | Rats (DOX-induced toxicity) | DEX + DOX | Significant reversal of DOX-induced increase in NT-proBNP [1]. | [1] | | MPO (Inflammation) | Rats (DOX-induced toxicity) | DEX + DOX | Significant reversal of DOX-induced increase in MPO [1]. | [1] | | MDA & GSH/SOD (Oxidative Stress) | Rats (DOX-induced toxicity) | DEX + DOX | Significantly decreased cardiac MDA; increased GSH and SOD contents [1]. | [1] | | Left Ventricular Ejection Fraction (LVEF) | Mice (Chronic DOX) | DEX + DOX | Prevented LVEF decline (DEX+DOX: 62% vs. DOX: 51%) [3]. | [3] | | | Humans (Retrospective Cohort) | DEX + DOX | No statistically significant difference in EF change during treatment vs. DOX alone [4]. | [4] | | SERPINA3 (CV Toxicity Marker) | Mice (Chronic DOX) | DEX + DOX | Prevented the increase in SERPINA3 levels observed in DOX-only group [3]. | [3] |
The data in the table above were generated using standard, robust experimental protocols. Here is a summary of the key methodologies employed in these studies.
Animal Models: Studies used Wistar rats or C57BL/6J mice. Cardiotoxicity was typically induced with a single intraperitoneal (IP) injection of Doxorubicin (DOX) at 18 mg/kg for acute models, or lower repeated doses (e.g., 4 mg/kg weekly for 6 weeks) for chronic models. This compound was administered via IP injection at a 10:1 ratio to DOX (e.g., 40 mg/kg DEX to 4 mg/kg DOX), 30 minutes before anthracycline treatment [1] [3]. For radiation-induced heart disease, rat hearts were irradiated with a single 20 Gy dose [2].
Biomarker Assessment:
Functional and Structural Assessment:
This compound's protection involves two primary mechanisms that reduce damage to cardiomyocytes. The following diagram illustrates this process and the subsequent experimental workflow used to validate its effects.
When interpreting this data, please consider the following points:
Table 1: Efficacy Rankings Based on Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS) This data is primarily synthesized from a 2025 network meta-analysis of 29 randomized controlled trials (RCTs) involving 2,599 patients [1].
| Intervention | Effect on LVEF (SUCRA Value) | Effect on GLS (SUCRA Value) | Key Findings |
|---|---|---|---|
| Trimetazidine | 94.0% (Best) [1] | Information Not Available | Most effective agent for improving LVEF [1]. |
| MRA | 88.4% (for E/A ratio) [1] | Information Not Available | Showed the most substantial protective effect on LVEF in a separate 2025 analysis (SMD: -1.78) [2]. |
| ACEI/ARB + Beta-Blocker | Information Not Available | 72.8% (Best) [1] | Most effective strategy for improving Global Longitudinal Strain [1]. |
| Dexrazoxane | Supported as cardioprotective [2] | Information Not Available | Shows potential benefit for LVEF (SMD: -0.53) [2]. Associated with the lowest risk of heart failure events in long-term follow-up [3]. |
| Beta-Blockers | Supported as cardioprotective [2] | Information Not Available | Shows potential benefit for LVEF (SMD: -0.34) [2]. |
Table 2: Efficacy on Biomarkers and Diastolic Function This data highlights this compound's potent effect on key biomarkers of myocardial injury, from the same 2025 analysis [1].
| Intervention | Effect on BNP | Effect on Cardiac Troponin (cTn) | Effect on E/e' Ratio |
|---|---|---|---|
| This compound | 98.9% (Best) [1] | 98.2% (Best) [1] | 99.9% (Best) [1] |
| Other Agents | Lower SUCRA values | Lower SUCRA values | Lower SUCRA values |
The cardioprotective agents work through distinct molecular pathways. The diagram below illustrates the primary mechanism of this compound, the only agent specifically approved for this purpose.
This compound Experimental Protocol: Clinical trials typically administer This compound intravenously at a dose ratio of 10:1 or 20:1 (this compound:doxorubicin), 30 minutes prior to each anthracycline infusion [4] [5]. The primary efficacy outcomes are the prevention of a decline in Left Ventricular Ejection Fraction (LVEF), measured by echocardiography, cardiac MRI, or multigated radionuclide angiography, and the reduction in incidence of clinical congestive heart failure [2] [4] [6]. Key biomarkers include B-type natriuretic peptide (BNP) and cardiac troponin (cTn), which are serological markers of heart failure and myocardial injury, respectively [1].
Neurohormonal Antagonists (ACEI/ARB, Beta-Blockers, MRA) Protocol: These agents are usually initiated orally at the start of chemotherapy and continued throughout treatment. Doses are often titrated to patient tolerance. The outcomes assessed are identical to those for this compound, primarily focusing on LVEF preservation [2].
A Network Meta-Analysis (NMA) simultaneously compares multiple interventions by synthesizing direct evidence (from head-to-head trials) and indirect evidence (from trials comparing agents against a common control, like placebo). This allows for a ranking of treatments. The Surface Under the Cumulative Ranking (SUCRA) value is a key metric; a higher SUCRA percentage (closer to 100%) indicates a greater probability that an intervention is the best in its class for a given outcome [1] [2].
The evidence strongly supports the use of cardioprotective strategies during anthracycline chemotherapy. The choice of agent may depend on the specific cardiac parameter of concern, patient risk factors, and the clinical setting.
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